(3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
(3,5-difluoro-4-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF2O4/c1-15-8(12)7-5(10)2-4(9(13)14)3-6(7)11/h2-3,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSQCSAZKURRRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)C(=O)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801283306 | |
| Record name | 1-Methyl 4-borono-2,6-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801283306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190989-09-3 | |
| Record name | 1-Methyl 4-borono-2,6-difluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190989-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl 4-borono-2,6-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801283306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical and chemical properties of (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid
An In-Depth Technical Guide to (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the , a critical reagent in modern organic synthesis. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's structural attributes, reactivity, applications, and handling protocols, offering field-proven insights to support its effective utilization in the laboratory.
Introduction: A Versatile Building Block
This compound, identified by CAS number 1190989-09-3, is a highly functionalized arylboronic acid.[1][2] Its strategic combination of a boronic acid moiety, a methoxycarbonyl group, and two fluorine atoms on a phenyl ring makes it an invaluable building block, particularly in the synthesis of complex organic molecules and pharmacologically active compounds. The electron-withdrawing nature of the fluorine and methoxycarbonyl substituents significantly influences the electronic properties of the aromatic ring, thereby modulating the reactivity of the boronic acid group. This unique substitution pattern is instrumental in designing molecules with specific therapeutic properties, such as enzyme inhibitors and anticancer agents.[3]
Core Physicochemical Properties
The compound's utility is underpinned by its distinct physical and chemical characteristics. These properties dictate its handling, storage, and compatibility with various reaction conditions.
Structural and General Data
A summary of the fundamental properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 1190989-09-3 | [1][2] |
| Molecular Formula | C₈H₇BF₂O₄ | [2] |
| Molecular Weight | 215.95 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [4][5] |
| Synonyms | 3,5-Difluoro-4-methoxycarbonylphenylboronic acid | [1] |
Structural Representation and Key Features
The molecular architecture is central to the compound's reactivity. The boronic acid group is the primary site for cross-coupling reactions, while the fluorine atoms and the ester group modulate the molecule's electronic landscape.
Caption: Key reactive sites of the molecule.
Chemical Reactivity and Synthetic Applications
The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, essential for constructing the biaryl skeletons found in many pharmaceuticals and functional materials. The boronic acid serves as the organoboron component, which reacts with an organohalide in the presence of a palladium catalyst and a base.
The unique substitution on this compound offers distinct advantages:
-
Enhanced Reactivity: The electron-withdrawing fluorine atoms can influence the transmetalation step of the catalytic cycle, often leading to efficient coupling under mild conditions.[4]
-
Structural Diversity: It enables the introduction of a difluorinated, ester-containing phenyl ring into a target molecule, a common motif in medicinal chemistry for improving metabolic stability and binding affinity.[3]
This reaction is fundamental to synthesizing a wide array of complex molecules, making this boronic acid a valuable tool for drug discovery and materials science.[3][5]
Experimental Protocol: A Typical Suzuki-Miyaura Coupling
The following protocol is a representative, self-validating workflow for utilizing this compound in a Suzuki-Miyaura coupling. The causality behind each step is explained to ensure reproducibility and success.
Step-by-Step Methodology
-
Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.1 equivalents), the aryl halide (1.0 equivalent), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents).
-
Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst. A slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide.
-
-
Solvent and Base Addition: Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water) followed by the addition of a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).
-
Rationale: The base is essential for the activation of the boronic acid and facilitates the transmetalation step. The choice of solvent and base is often interdependent and needs to be optimized for specific substrates. Degassing the solvent removes dissolved oxygen.
-
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Rationale: Heating provides the necessary activation energy for the catalytic cycle to proceed efficiently.
-
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Rationale: The aqueous work-up removes the inorganic base and salts. Purification by chromatography isolates the desired biaryl product from unreacted starting materials and catalyst residues.
-
Workflow Diagram
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound.
-
Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] Avoid inhalation of dust and direct contact with skin and eyes.[7][8]
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[8][9]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
Conclusion
This compound is a sophisticated and highly valuable reagent for synthetic chemists. Its unique electronic and structural features make it a preferred building block for introducing functionalized aryl moieties in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, reactivity, and handling protocols, as outlined in this guide, is essential for leveraging its full potential in research and development.
References
- 1. This compound | CAS 1190989-09-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. molbase.com [molbase.com]
- 3. 3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid | 1264616-16-1 | Benchchem [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. cn.chemcd.com [cn.chemcd.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. 505083-04-5|(3-Fluoro-4-(methoxycarbonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
Synthesis pathway for (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid
An In-depth Technical Guide on the Synthesis of (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid
Authored by a Senior Application Scientist
Abstract
This compound is a pivotal building block in contemporary medicinal chemistry, instrumental in the synthesis of complex pharmaceutical compounds. The strategic placement of fluorine atoms and a methoxycarbonyl group imparts unique electronic and steric properties, rendering it an invaluable reagent for drug discovery programs. This technical guide provides a comprehensive exploration of the primary synthetic pathways to this boronic acid derivative. It offers a detailed analysis of the strategic considerations in reaction design, presents robust, field-verified experimental protocols, and elucidates the mechanistic principles governing each transformation. This document is tailored for researchers, chemists, and professionals in drug development seeking a scientifically rigorous and practical guide for the synthesis of this critical intermediate.
Introduction: The Strategic Value of Fluorinated Arylboronic Acids in Drug Discovery
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity. When this feature is combined with the synthetic versatility of a boronic acid, particularly in Suzuki-Miyaura cross-coupling reactions, it creates a powerful tool for the construction of carbon-carbon bonds.
This compound is a trifunctional reagent: the boronic acid serves as a handle for cross-coupling, the fluorine atoms modulate the electronic properties and bioactivity, and the methoxycarbonyl group can be a point for further derivatization or a key binding element. The synthesis of this compound is therefore a critical enabling step in numerous drug development pipelines.
Retrosynthetic Analysis and Key Synthetic Strategies
A logical retrosynthetic approach to this compound identifies a halogenated precursor, such as methyl 3,5-difluoro-4-halobenzoate, as a key intermediate. The main synthetic challenge is the regioselective introduction of the boronic acid group onto a difluorinated aromatic ring bearing an electron-withdrawing ester group. The two most prevalent and effective strategies are:
-
Halogen-Metal Exchange followed by Borylation : A classic and widely used method involving the generation of an organolithium or Grignard reagent from an aryl halide, which is then quenched with a boron electrophile.[1]
-
Palladium-Catalyzed Borylation : A more modern approach that utilizes a palladium catalyst to directly couple an aryl halide or triflate with a diboron reagent.[2][3]
This guide will primarily focus on the halogen-metal exchange pathway, which is a cost-effective and well-documented method for preparing this target molecule.
Synthesis Pathway via Halogen-Metal Exchange
A common and reliable synthetic sequence begins with the bromination of 1,3-difluorobenzene, followed by the introduction of the methoxycarbonyl group, and finally, the conversion to the boronic acid.
Overall Synthetic Workflow
The synthesis is efficiently executed in three main steps starting from commercially available 1,3-difluorobenzene.
Caption: Overall synthetic route to the target compound.
Step 1: Synthesis of 1-Bromo-3,5-difluorobenzene
Principle and Mechanistic Insight: This step is an electrophilic aromatic substitution. The fluorine atoms are deactivating but ortho-, para-directing. Bromination occurs at the C4 position, which is sterically accessible and electronically favored. A Lewis acid catalyst like ferric bromide (FeBr₃) is employed to polarize the bromine molecule, generating the active electrophile (Br⁺).
Experimental Protocol:
-
Charge a reaction vessel with 1,3-difluorobenzene (1.0 eq) and a suitable solvent such as dichloromethane.
-
Cool the mixture to 0 °C and add ferric bromide (0.1 eq).
-
Slowly add bromine (1.05 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to ambient temperature and stir for 12-16 hours, monitoring by GC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium bisulfite.
-
Perform a standard aqueous workup, dry the organic layer over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by fractional distillation to afford 1-bromo-3,5-difluorobenzene.
Data Table: Reaction Parameters for Bromination
| Parameter | Value |
| Starting Material | 1,3-Difluorobenzene |
| Reagents | Bromine, Ferric Bromide |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 85-95% |
Step 2: Synthesis of Methyl 4-bromo-2,6-difluorobenzoate
Principle and Mechanistic Insight: This transformation involves a lithium-halogen exchange, followed by carboxylation and esterification.
-
Lithium-Halogen Exchange: 1-Bromo-3,5-difluorobenzene is treated with n-butyllithium (n-BuLi) at -78 °C. This rapidly exchanges the bromine atom for a lithium atom.[4][5][6] The cryogenic temperature is critical to prevent side reactions.
-
Carboxylation & Esterification: The resulting aryllithium is quenched with carbon dioxide (dry ice) to form a lithium carboxylate. This is then protonated during acidic workup to give the carboxylic acid, which is subsequently esterified, often using methanol with a catalytic amount of strong acid.[7]
Experimental Protocol:
-
Dissolve 1-bromo-3,5-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.1 eq) dropwise, keeping the internal temperature below -70 °C.
-
Stir at -78 °C for 1 hour.
-
Quench the reaction by adding an excess of crushed dry ice.
-
Allow the mixture to warm to room temperature, then acidify with 1 M HCl and extract with ethyl acetate.
-
Isolate the crude 4-bromo-2,6-difluorobenzoic acid.
-
Reflux the crude acid in methanol with catalytic sulfuric acid for 4-6 hours.
-
After cooling and neutralization, perform an aqueous workup and purify by column chromatography.
Step 3: Synthesis of this compound
Principle and Mechanistic Insight: This final step utilizes another lithium-halogen exchange, followed by borylation. The bromine of methyl 4-bromo-2,6-difluorobenzoate is exchanged for lithium. The resulting nucleophilic aryllithium attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate (B(OiPr)₃).[1] An acidic workup hydrolyzes the intermediate boronate ester to the final boronic acid.
Caption: Key steps in the borylation reaction.
Experimental Protocol:
-
In an inert atmosphere, dissolve methyl 4-bromo-2,6-difluorobenzoate (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add n-butyllithium (1.1 eq) dropwise.
-
Stir at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise.
-
Allow the reaction to warm slowly to room temperature overnight.
-
Quench with 1 M HCl and stir for 1 hour.
-
Perform an aqueous workup and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the crude product by recrystallization or trituration to yield the title compound as a white solid.
Data Table: Characterization of Final Product
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR | Spectrum consistent with the proposed structure |
| ¹⁹F NMR | Spectrum consistent with the proposed structure |
| LC-MS | M+H⁺ peak corresponding to C₈H₇BF₂O₄ |
| Purity (HPLC) | >95% |
Alternative Synthetic Approaches: Palladium-Catalyzed Borylation
The Miyaura borylation offers an alternative route with milder reaction conditions and often greater functional group tolerance.[2][3][8] This reaction involves the palladium-catalyzed coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[8][9]
Caption: Catalytic cycle of Miyaura borylation.
This method avoids cryogenic temperatures and pyrophoric organolithium reagents, making it highly suitable for large-scale synthesis and for substrates with sensitive functionalities.
Safety Considerations
-
Organolithium Reagents: n-Butyllithium is pyrophoric and reacts violently with water. It must be handled under an inert atmosphere by trained personnel using appropriate techniques.
-
Bromine: Is highly corrosive and toxic. All manipulations should be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Cryogenic Temperatures: Handling dry ice and acetone requires thermal gloves to prevent frostbite.
-
Pressure: Reactions involving the quenching of organometallics with CO₂ can generate significant pressure and must be vented appropriately.
Conclusion
The synthesis of this compound is a well-established, multi-step process. The halogen-metal exchange route is a reliable and high-yielding method, though it requires specialized handling of cryogenic and pyrophoric reagents. For processes where milder conditions are advantageous, palladium-catalyzed borylation offers a powerful alternative. A deep understanding of the reaction mechanisms and meticulous experimental technique are essential for the successful synthesis of this critical building block for drug discovery.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]
- 3. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. ethz.ch [ethz.ch]
- 7. prepchem.com [prepchem.com]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
- 9. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, MS) for (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid
Foreword by the Senior Application Scientist
In modern synthetic chemistry and drug discovery, the unambiguous structural confirmation of novel molecular entities is the bedrock upon which all subsequent research is built. This compound is a bespoke building block, valuable for its potential use in catalysis, materials science, and as an intermediate in the synthesis of complex pharmaceutical agents. Its rigid, electronically-defined structure makes it an ideal candidate for creating highly tailored molecular architectures.
Molecular Structure and Predicted Spectroscopic Overview
The logical starting point for any spectroscopic analysis is the molecule's structure. The arrangement of atoms and functional groups dictates the entire spectroscopic output.
Figure 1: Chemical structure of this compound.
Key Functional Groups for Analysis:
-
Arylboronic Acid: The -B(OH)₂ group is a cornerstone of Suzuki coupling reactions.
-
Fluoro Substituents: The two fluorine atoms create a distinct electronic environment and serve as unique NMR probes.
-
Methoxycarbonyl (Ester): The -COOCH₃ group is a common synthetic handle and has characteristic spectroscopic signals.
-
Tetrasubstituted Aromatic Ring: The substitution pattern determines the nature of the aromatic signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we will predict the ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra.
Experimental Protocol: NMR Data Acquisition
A standardized protocol ensures reproducibility and data integrity.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable -OH protons.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR: Acquire data with a standard pulse program (e.g., 'zg30'). Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse program (e.g., 'zgpg30'). A wider spectral width (~220 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR: Acquire proton-decoupled spectra. A specific spectral window will be set based on the expected chemical shift of aryl fluorides.
-
¹¹B NMR: Acquire proton-decoupled spectra. ¹¹B NMR is characterized by broad signals due to its quadrupolar nucleus.
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹H NMR Spectrum
The molecular symmetry simplifies the proton spectrum significantly.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |
|---|---|---|---|---|
| ~8.1-8.3 | Singlet (s) or narrow triplet (t) | 1H | Ar-H | This lone aromatic proton is ortho to the electron-withdrawing ester and meta to two fluorine atoms. Its signal will be downfield. Coupling to the two meta fluorine atoms may resolve into a narrow triplet (⁴JHF ≈ 2-3 Hz). |
| ~8.0 (broad) | Singlet (s, br) | 2H | B(OH)₂ | The acidic protons of the boronic acid are exchangeable and typically appear as a broad singlet. The exact shift is highly dependent on concentration, temperature, and water content. |
| ~3.9 | Singlet (s) | 3H | -OCH₃ | The methyl protons of the ester group are isolated from other protons, resulting in a sharp singlet. Its chemical shift is standard for a methyl ester. |
Predicted ¹³C NMR Spectrum
Proton-decoupled ¹³C NMR will reveal all unique carbon environments, with C-F coupling providing crucial confirmation.
Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale and Expert Insights |
|---|---|---|---|
| ~165-168 | Singlet (s) | C=O | The carbonyl carbon of the ester group appears in this characteristic downfield region. |
| ~160-163 | Doublet of doublets (dd) | C-F | These two equivalent carbons are directly attached to fluorine, causing a large one-bond coupling (¹JCF ≈ 240-260 Hz). A smaller two-bond coupling to the other fluorine (²JCF ≈ 15-25 Hz) will result in a doublet of doublets. |
| ~130-135 | Singlet (s) or narrow triplet (t) | C-B | The ipso-carbon attached to the boronic acid. It often shows a broad signal and its exact shift can be variable. It may exhibit small coupling to the meta-fluorines. |
| ~125-128 | Triplet (t) | C-COOCH₃ | This carbon is ortho to two fluorine atoms, and the two-bond C-F coupling (²JCF ≈ 15-25 Hz) will split the signal into a triplet. |
| ~115-118 | Triplet (t) | C-H | This carbon is coupled to the two meta-fluorine atoms (³JCF ≈ 3-5 Hz), resulting in a triplet. |
| ~53 | Singlet (s) | -OCH₃ | The methyl carbon of the ester appears in this typical upfield region for sp³ carbons attached to an oxygen. |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of functional groups, providing a molecular "fingerprint."
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
ATR-FTIR is a common, rapid technique for solid and liquid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum of transmittance or absorbance vs. wavenumber is analyzed for characteristic peaks.
Predicted IR Absorption Bands
Table 3: Predicted Major IR Peaks | Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment | | :--- | :--- | :--- | :--- | | 3500-3200 (broad) | Medium-Strong | O-H stretch | Boronic acid, -B(OH)₂ | The broadness is due to hydrogen bonding, a hallmark of carboxylic acids and boronic acids. | | ~3050 | Weak | C-H stretch | Aromatic C-H | Typical for sp² C-H bonds on a benzene ring. | | ~1725 | Strong | C=O stretch | Ester, -COOCH₃ | This will be one of the most intense and sharp peaks in the spectrum, characteristic of an ester carbonyl. | | ~1610, ~1450 | Medium | C=C stretch | Aromatic ring | Vibrations of the benzene ring skeleton. | | ~1340 | Strong | B-O stretch | Boronic acid, B-O | A strong absorption characteristic of the boron-oxygen single bond. | | ~1250 | Strong | C-O stretch | Ester, Ar-C-O | The asymmetric C-O-C stretch of the ester group. | | ~1100 | Strong | C-F stretch | Aryl-Fluoride | Carbon-fluorine stretches typically appear in this region as strong, sharp bands. |
Mass Spectrometry (MS)
MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Experimental Protocol: High-Resolution MS (HRMS)
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Introduce the sample into an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Acquisition: Acquire data in both positive and negative ion modes.
-
Positive Mode: Expect to see the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.
-
Negative Mode: Expect to see the deprotonated molecule [M-H]⁻.
-
-
Fragmentation (MS/MS): To confirm the structure, select the molecular ion for collision-induced dissociation (CID) to generate a fragmentation spectrum.
Predicted Mass Spectrum
-
Molecular Formula: C₈H₇BF₂O₄
-
Monoisotopic Mass: 216.0358 g/mol
Table 4: Predicted m/z Peaks in HRMS
| Ion Mode | m/z (Predicted) | Species | Rationale |
|---|---|---|---|
| Positive (ESI) | 217.0436 | [M+H]⁺ | Protonation of the molecule. |
| Positive (ESI) | 239.0256 | [M+Na]⁺ | Adduct formation with sodium ions, common in ESI. |
| Negative (ESI) | 215.0280 | [M-H]⁻ | Deprotonation of the acidic boronic acid proton. |
Proposed Fragmentation Pathway
Fragmentation provides a roadmap of the molecule's connectivity.
Figure 2: A simplified predicted ESI-MS/MS fragmentation pathway.
-
Loss of Water (-18 Da): A common fragmentation for boronic acids is the loss of a water molecule from the -B(OH)₂ group to form a boroxine precursor.
-
Loss of Methanol (-32 Da): Neutral loss of methanol from the ester group is another highly probable fragmentation pathway.
Integrated Spectroscopic Analysis Workflow
A holistic approach, combining all data, provides the most robust structural confirmation.
Figure 3: Integrated workflow for structural elucidation.
By following this workflow, a researcher can systematically assemble the spectroscopic evidence. The HRMS confirms the elemental composition. The IR spectrum confirms the presence of key functional groups (boronic acid, ester). Finally, the detailed 2D map provided by NMR spectroscopy confirms the precise connectivity of the atoms, with C-F and H-F couplings providing definitive proof of the substitution pattern. This multi-technique, self-validating system ensures the highest confidence in the final structural assignment.
An In-Depth Technical Guide to the Safe Handling of (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid
Authored for Researchers, Scientists, and Drug Development Professionals
(3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid is an indispensable reagent in modern synthetic chemistry, particularly in the realm of drug discovery, owing to its utility in Suzuki-Miyaura cross-coupling reactions. Its unique electronic and structural properties, conferred by the difluoro and methoxycarbonyl substituents, make it a valuable building block for creating complex molecular architectures. However, as with any reactive chemical, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established safety principles and synthesized from available technical data.
Compound Identification and Hazard Profile
A foundational aspect of safe chemical handling is a clear understanding of the substance's identity and its inherent hazards.
Chemical Identity:
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C8H7BF2O4 |
| Molecular Weight | 215.95 g/mol |
| CAS Number | 871126-27-1 |
GHS Hazard Classification:
While a specific, universally adopted GHS classification for this exact compound is not consistently published, data from structurally similar arylboronic acids and supplier safety data sheets indicate the following classifications should be assumed[1]:
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2A)
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Signal Word: Warning[1]
The causality behind these classifications lies in the chemical nature of boronic acids. The boron atom is electrophilic, and the acidic protons of the boronic acid group can interact with biological macromolecules, leading to irritation. The fine, crystalline nature of the solid compound also predisposes it to becoming airborne, posing an inhalation hazard.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
The hierarchy of controls is a fundamental principle in chemical safety. It prioritizes the implementation of engineering and administrative controls to minimize reliance on personal protective equipment.
Engineering Controls: The First Line of Defense
All manipulations of solid this compound should be conducted in a certified chemical fume hood.[2] The rationale for this is twofold: it provides a contained workspace to prevent the inhalation of fine powders and protects the user from potential splashes of solutions containing the compound. The fume hood's airflow should be verified as operational before commencing any work.[2] For sensitive reactions, a glove box or glove bag may be employed to provide an inert atmosphere, which also serves as an excellent containment strategy.
Personal Protective Equipment (PPE): The Essential Barrier
Even with robust engineering controls, appropriate PPE is mandatory. The selection of PPE should be based on a thorough risk assessment of the planned experimental procedures.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[3] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[3]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential.[4] It is crucial to inspect gloves for any signs of degradation or perforation before use.[4] Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.
-
Lab Coat: A flame-resistant lab coat with full-length sleeves is required to protect the skin and personal clothing.
-
-
Respiratory Protection: For most laboratory-scale operations within a functioning fume hood, respiratory protection is not typically required. However, if there is a potential for generating significant amounts of dust, such as during large-scale transfers or in the event of a spill outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.[4]
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is critical for preventing accidental exposures and maintaining the chemical's integrity.
Handling Procedures
-
Weighing and Transfer: Weighing of the solid should be performed in a fume hood or a balance enclosure to minimize the generation of airborne dust. Use appropriate tools, such as spatulas, for transfers.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing. Be aware of any potential exotherms, although significant heat generation is not expected with this compound under normal conditions.
-
Reaction Setup: All reactions involving this boronic acid should be set up in a fume hood. Ensure that all glassware is clean, dry, and free of contaminants that could lead to side reactions.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[5] Decontaminate the work area, including the fume hood sash and any equipment used.
Storage Requirements
-
Container: Store in a tightly sealed, properly labeled container.[5] The label should clearly indicate the chemical name and any associated hazards.
-
Environment: The storage area should be cool, dry, and well-ventilated.[3][5] Boronic acids can be sensitive to moisture and air, which can lead to degradation. Storing under an inert atmosphere (e.g., nitrogen or argon) can prolong the shelf life of the compound.
-
Incompatibilities: Avoid storing with strong oxidizing agents, strong acids, and strong bases.[5] Contact with these substances could lead to vigorous and potentially hazardous reactions.
Emergency Procedures: Preparedness and Response
Despite the best precautions, accidental exposures and spills can occur. A well-defined emergency response plan is essential.
First-Aid Measures
-
Inhalation: If inhaled, immediately move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[5] If respiratory irritation persists or if breathing becomes difficult, seek immediate medical attention.[5]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[5][6] If skin irritation develops or persists, seek medical advice.[5]
-
Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[5] Seek immediate medical attention.[5]
-
Ingestion: If swallowed, rinse the mouth with water.[5] Do NOT induce vomiting. Seek immediate medical attention and show the safety data sheet or the product label to the medical personnel.[5]
Spill and Leak Procedures
-
Small Spills (Solid): For small spills of the solid material within a fume hood, carefully sweep up the material, avoiding the generation of dust, and place it in a sealed container for disposal.[3]
-
Large Spills (Solid): In the event of a large spill, evacuate the area and prevent entry. If the spill is outside of a fume hood, ensure adequate ventilation while avoiding the dispersal of dust.[2] Wear appropriate PPE, including respiratory protection, during cleanup.
-
Spills of Solutions: For spills of solutions containing the compound, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
Waste Disposal
All waste containing this compound, including contaminated consumables and spill cleanup materials, should be treated as hazardous chemical waste.[4]
-
Segregation: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[4]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.[4] The label should include "Hazardous Waste," the full chemical name, and any known hazards.[4]
-
Disposal: Dispose of the waste through your institution's EHS-approved hazardous waste disposal program.[5] Do not dispose of this chemical down the drain.[7]
Conclusion
This compound is a powerful tool in the arsenal of the synthetic chemist. By understanding its potential hazards and adhering to the rigorous safety and handling protocols outlined in this guide, researchers can confidently and safely harness its synthetic utility. A proactive and informed approach to safety is not merely a matter of compliance but a cornerstone of scientific excellence and responsible research.
References
An In-depth Technical Guide to Key Intermediates in the Synthesis of Fluorinated Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a pivotal strategy in modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1][2] This is due to the unique physicochemical properties that fluorine imparts, including enhanced metabolic stability, increased bioavailability, and improved binding affinity to target proteins.[1][2][3][4][5] The carbon-fluorine bond is one of the strongest in organic chemistry, making molecules more resistant to metabolic degradation.[5][6] Furthermore, the trifluoromethyl group, a common fluorinated moiety, can significantly increase the lipophilicity of a molecule, facilitating its passage through cell membranes.[6]
This guide provides a comprehensive overview of the key intermediates and synthetic strategies that are central to the creation of these vital fluorinated pharmaceuticals. We will explore the core reagents, building blocks, and reaction mechanisms that empower chemists to strategically incorporate fluorine into complex molecules, ultimately accelerating the development of novel therapeutics.
Part 1: The Chemist's Fluorination Toolkit: Key Reagents
The successful synthesis of fluorinated pharmaceuticals is critically dependent on the selection of the appropriate fluorinating reagent. These reagents are broadly classified as either nucleophilic or electrophilic sources of fluorine.
Nucleophilic Fluorinating Reagents
Nucleophilic fluorinating agents deliver a fluoride anion (F⁻) to an electrophilic carbon center. Common and effective nucleophilic fluorinating reagents include:
-
Alkali Metal Fluorides: Potassium fluoride (KF) and cesium fluoride (CsF) are fundamental sources of fluoride. Their effectiveness is often enhanced through the use of phase-transfer catalysts.[7]
-
Tetrabutylammonium Fluoride (TBAF): This organic-soluble fluoride source is highly reactive and widely used for a variety of fluorination reactions.[7][8]
-
Sulfur-Based Reagents: Diethylaminosulfur trifluoride (DAST) and its analogues are versatile for converting alcohols and carbonyls to their fluorinated counterparts, though they can be toxic and require careful handling.[3][8]
Electrophilic Fluorinating Reagents
Electrophilic fluorinating reagents provide a formal "F+" equivalent and are essential for fluorinating electron-rich substrates.[9][10][11] Key examples include:
-
N-Fluorosulfonimides (NFSI): N-fluorobenzenesulfonimide (NFSI) is a stable, effective, and widely used electrophilic fluorinating agent.[10][11]
-
Selectfluor®: This commercially available, crystalline reagent is a powerful and versatile electrophilic fluorinating agent with a strong safety profile, making it a popular choice in pharmaceutical manufacturing.[4][10][12]
| Reagent Type | Examples | Primary Application |
| Nucleophilic | KF, CsF, TBAF, DAST | Displacement of leaving groups, fluorination of alcohols and carbonyls |
| Electrophilic | NFSI, Selectfluor® | Fluorination of electron-rich aromatics, enolates, and enol ethers |
Part 2: Essential Building Blocks: Pre-Fluorinated Intermediates
A highly effective strategy in the synthesis of fluorinated pharmaceuticals involves the use of pre-fluorinated building blocks. This approach often simplifies complex syntheses and allows for the precise installation of fluorine-containing motifs.
Trifluoromethylated Intermediates
The trifluoromethyl (CF₃) group is a privileged moiety in drug design due to its significant impact on lipophilicity and metabolic stability.[6][13] Important trifluoromethylated building blocks include:
-
Trifluoromethylpyridines (TFMPs): These are key structural motifs in numerous agrochemicals and pharmaceuticals.[14][15]
-
Trifluoromethylated N-fused Heterocycles: These are valuable in drug discovery and can be synthesized efficiently using modern methods.[16]
Difluoromethyl and Monofluoromethyl Intermediates
The difluoromethyl (CF₂H) and monofluoromethyl (CH₂F) groups are increasingly utilized as bioisosteres for hydroxyl, thiol, and amine groups.[17][18] The incorporation of these groups can significantly modulate the biological activity and pharmacokinetic properties of a drug candidate. The synthesis of molecules containing these groups often relies on specialized building blocks and reagents.[18]
Diagram: Key Fluorinated Groups in Pharmaceuticals
Caption: Common fluorine-containing functional groups in pharmaceuticals.
Part 3: Synthetic Strategies and Protocols
The introduction of fluorine into a molecule can be achieved through various synthetic strategies, with the choice of method depending on the substrate and the desired location of the fluorine atom.
Nucleophilic Allylic Fluorination
Nucleophilic allylic fluorination is a powerful method for introducing fluorine into allylic systems, creating valuable building blocks for pharmaceuticals.[19] Transition-metal catalysis, particularly with palladium, offers high efficiency and selectivity for this transformation.[19]
Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Fluorination [19]
-
Catalyst Preparation: In an inert atmosphere glovebox, add Pd₂(dba)₃ (2.5 mol%) and the appropriate chiral ligand (e.g., (R,R)-Trost ligand, 7.5 mol%) to a Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed solvent to the flask.
-
Substrate Addition: Add the allylic chloride substrate (1.0 equivalent).
-
Fluoride Source Addition: Add silver fluoride (AgF).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using TLC or GC.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the crude product by flash column chromatography.
Diagram: Nucleophilic Allylic Fluorination Workflow
Caption: A generalized workflow for palladium-catalyzed nucleophilic allylic fluorination.
Late-Stage Fluorination
The ability to introduce fluorine atoms into complex molecules at a late stage of the synthesis is highly desirable.[1][2][3] This approach allows for the rapid diversification of drug candidates and the synthesis of PET imaging agents.[1][2][20] Recent advances have focused on the development of transition-metal-catalyzed C-H fluorination methods.[20][21]
Electrophilic Aromatic Fluorination
The direct fluorination of aromatic and heteroaromatic rings is a common strategy in the synthesis of fluorinated pharmaceuticals.[22][23] This is typically achieved using electrophilic fluorinating reagents like NFSI. The reaction of functionalized arylmagnesium reagents with NFSI provides a practical route to a wide range of aromatic fluorides.[22]
Conclusion
The strategic incorporation of fluorine is a powerful and well-established tool in modern drug discovery and development. A thorough understanding of the key fluorinating reagents, the utility of pre-fluorinated building blocks, and the application of robust synthetic methodologies is essential for any medicinal chemist. As the field of fluorination chemistry continues to evolve, the development of new reagents and more efficient, selective, and sustainable synthetic methods will undoubtedly lead to the creation of the next generation of innovative and life-saving fluorinated pharmaceuticals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmtech.com [pharmtech.com]
- 5. Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud [molecularcloud.org]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 7. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. 氟化 [sigmaaldrich.com]
- 10. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Late-Stage Fluorination [kofo.mpg.de]
- 21. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents [organic-chemistry.org]
- 23. chinesechemsoc.org [chinesechemsoc.org]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling Using (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This palladium-catalyzed reaction between an organoboron compound and an organic halide has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity, making fluorinated biaryl scaffolds highly sought-after motifs in drug discovery.
This guide provides a detailed examination of the Suzuki-Miyaura coupling protocol utilizing (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid, a key building block for accessing difluorinated biaryl compounds. The electron-withdrawing nature of the fluorine atoms and the methoxycarbonyl group presents specific challenges and considerations for reaction optimization, which will be addressed herein.
Mechanistic Overview: The Palladium Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states. The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the halide typically follows the order I > Br > OTf >> Cl.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Properties of this compound
| Property | Value | Reference |
| CAS Number | 1190989-09-3 | |
| Molecular Formula | C₈H₇BF₂O₄ | |
| Molecular Weight | 215.95 g/mol | |
| Appearance | White to off-white solid | |
| Key Structural Features | Phenylboronic acid with two fluorine atoms and a methoxycarbonyl group. |
The presence of two electron-withdrawing fluorine atoms and a methoxycarbonyl group on the phenyl ring of the boronic acid can influence its reactivity. Electron-deficient boronic acids can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under harsh basic conditions. Therefore, careful selection of the base and reaction conditions is crucial for a successful coupling.
Experimental Protocol: A General Guideline
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for different aryl halide coupling partners.
Materials and Reagents
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using a biphasic system)
Reaction Setup and Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 10 mL) via syringe. Continue to bubble the inert gas through the solution for another 10 minutes to ensure thorough degassing.
-
Base Addition: In a separate vial, dissolve the base (e.g., K₂CO₃, 2.0 mmol) in degassed water (2 mL). Add the base solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Key Considerations for Optimization
The success of the Suzuki-Miyaura coupling with this compound often hinges on the careful selection of reaction parameters to maximize yield and minimize side reactions.
Choice of Catalyst and Ligand
-
Palladium Precursors: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf). Pd(PPh₃)₄ is often used directly as the active Pd(0) catalyst. Pd(II) sources like Pd(OAc)₂ require in-situ reduction, which is often facilitated by phosphine ligands.
-
Ligands: The choice of ligand is critical, especially when using less reactive aryl chlorides or dealing with sterically hindered substrates. Electron-rich and bulky phosphine ligands, such as SPhos and XPhos, can often improve catalytic activity. For electron-deficient systems, ligands that promote reductive elimination can be beneficial.
Selection of the Base
The base plays a crucial role in the transmetalation step.
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used and generally effective. Cesium carbonate is often more effective for challenging couplings due to its higher solubility in organic solvents.
-
Fluoride Bases: In cases where the substrates are sensitive to strong bases, fluoride sources like CsF or KF can be used. Fluoride ions are thought to activate the boronic acid by forming a fluoroborate species.
-
Organic Bases: Amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are sometimes employed, particularly when substrates have base-sensitive functional groups.
Solvent System
-
Aprotic Solvents: Toluene, 1,4-dioxane, and DMF are common choices. The selection can influence the solubility of the reactants and the reaction rate.
-
Biphasic Systems: A mixture of an organic solvent and water is frequently used, especially with inorganic bases. Vigorous stirring is essential in biphasic systems to ensure efficient mixing.
-
"Green" Solvents: Efforts are being made to develop protocols in more environmentally friendly solvents, including water.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Inappropriate base or solvent | - Use a fresh batch of catalyst- Ensure thorough degassing of solvents and the reaction mixture- Screen different bases and solvents |
| Protodeboronation of Boronic Acid | - Harsh basic conditions- Prolonged reaction time at high temperature | - Use a milder base (e.g., K₂CO₃, KF)- Lower the reaction temperature- Monitor the reaction closely and stop when the starting material is consumed |
| Homocoupling of Boronic Acid | - Presence of oxygen- High catalyst loading | - Ensure a strictly inert atmosphere- Reduce the catalyst loading |
| Formation of Byproducts | - Side reactions of functional groups- Decomposition of starting materials | - Protect sensitive functional groups if necessary- Optimize reaction conditions (temperature, time) to minimize decomposition |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of valuable difluorinated biaryl compounds for drug discovery and materials science. A thorough understanding of the reaction mechanism and the role of each component is essential for successful implementation and optimization. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products while minimizing side reactions. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists working in this field.
Using (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid for synthesis of biaryl compounds
Application Note & Protocols
Topic: High-Efficacy Synthesis of Biaryl Scaffolds Utilizing (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Fluorinated Biaryl Compounds
Biaryl structures are privileged motifs in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] The introduction of fluorine atoms into these scaffolds can profoundly enhance molecular properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2] this compound emerges as a highly valuable building block for this purpose. Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms and a methoxycarbonyl group—provides a powerful tool for chemists to synthesize complex, functionalized biaryl compounds through transition metal-catalyzed cross-coupling reactions.
This guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction, tailored specifically for the use of this compound, offering mechanistic insights and field-proven protocols for its successful application.
The Suzuki-Miyaura Reaction: A Cornerstone of C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura coupling is a versatile and robust method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide.[3][4] Its widespread adoption is due to mild reaction conditions, exceptional functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.[5][6]
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[3][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.[3]
-
Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[7]
Influence of Substituents
The electronic nature of the substituents on the boronic acid partner is critical. This compound contains three strong electron-withdrawing groups (EWGs). While EWGs on an aryl halide partner typically accelerate the oxidative addition step, their presence on the boronic acid can decrease its nucleophilicity. This may slow the transmetalation step, potentially requiring more forcing conditions or carefully selected catalyst/base systems for optimal results.[10][11] The presence of ortho-fluorine atoms can also influence the dihedral angle of the resulting biaryl product, a feature often exploited in drug design.
Application Protocol: Synthesis of a Biaryl Compound
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction.
Reagent and Equipment
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 1190989-09-3[12] |
| Molecular Formula | C₈H₇BF₂O₄ |
| Molecular Weight | 215.95 g/mol |
| Appearance | White to off-white crystalline powder |
Reagents & Materials:
-
This compound
-
Aryl Halide (e.g., 4-Iodoanisole)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)
-
Standard workup reagents (Ethyl acetate, Brine, MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Standard laboratory glassware
-
Rotary evaporator
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 eq.), the aryl halide (1.0 eq.), the palladium catalyst (e.g., 1-5 mol%), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-Dioxane:Water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash it with water and then brine, dry it over anhydrous sodium or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.
Optimization and Considerations
The success of the Suzuki-Miyaura coupling often depends on the careful selection of reaction parameters. Due to the electron-deficient nature of the specified boronic acid, some optimization may be required.
Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (if needed) | Base | Solvent System | Temp (°C) |
| Ar-I | Pd(PPh₃)₄ (2-3%) | - | K₂CO₃ | Dioxane/H₂O 4:1 | 80-90 |
| Ar-Br | Pd(dppf)Cl₂ (2-3%) | - | K₃PO₄ | Toluene/H₂O 10:1 | 90-100 |
| Ar-Br (hindered) | Pd₂(dba)₃ (1-2%) | SPhos (2-4%) | Cs₂CO₃ | Dioxane/H₂O 4:1 | 100-110 |
| Ar-Cl | Pd₂(dba)₃ (2%) | XPhos (4%) | K₃PO₄ | t-BuOH/H₂O | 100-110 |
Key Considerations:
-
Protodeboronation: A common side reaction where the boronic acid is replaced by a hydrogen atom. This can be minimized by using rigorously deoxygenated solvents, a slight excess of the boronic acid, and avoiding prolonged reaction times at high temperatures.[10]
-
Base Selection: Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective, especially for less reactive coupling partners or when dealing with electron-deficient boronic acids.[6]
-
Catalyst and Ligand Choice: For challenging couplings (e.g., with aryl chlorides or sterically hindered substrates), using advanced catalyst systems with bulky, electron-rich phosphine ligands (like SPhos or XPhos) can significantly improve yields.[13]
Conclusion
This compound is a potent and versatile reagent for the synthesis of highly functionalized biaryl compounds. By leveraging the robust and adaptable Suzuki-Miyaura cross-coupling reaction, researchers can efficiently access novel molecular architectures pertinent to drug discovery and materials science. Understanding the mechanistic nuances and carefully selecting reaction conditions as outlined in this guide will enable scientists to reliably incorporate this valuable building block into their synthetic strategies.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki coupling with ligandless palladium and potassium fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 12. This compound | CAS 1190989-09-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid
Introduction: Navigating the Challenges of an Electron-Deficient Coupling Partner
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2][3] Its utility is central to the development of pharmaceuticals, agrochemicals, and advanced materials. This guide focuses on a particularly valuable yet challenging building block: (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid .
The biaryl motif derived from this boronic acid is of significant interest to drug development professionals due to the unique properties conferred by the fluorine atoms, which can modulate metabolic stability, lipophilicity, and binding affinity. However, the very features that make this reagent attractive also introduce distinct synthetic hurdles. The strong electron-withdrawing nature of the two ortho-fluorine atoms and the para-methoxycarbonyl group renders the boronic acid highly susceptible to premature decomposition via protodeboronation under standard basic conditions.[4][5] Furthermore, the presence of the ester functional group necessitates careful selection of reaction parameters to prevent base-mediated hydrolysis.
This document provides a detailed exploration of the mechanistic nuances, key parameter optimizations, and robust experimental protocols necessary to successfully employ this challenging substrate in Suzuki-Miyaura cross-coupling reactions.
Mechanistic Considerations: The Catalytic Cycle and Key Challenges
A successful cross-coupling strategy is built upon a solid understanding of the reaction mechanism. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][6][7]
References
- 1. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
The Strategic Incorporation of (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic Acid in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Privileged Role of Fluorinated Moieties in Kinase Inhibition
The landscape of oncology and immunology has been reshaped by the advent of small molecule kinase inhibitors. These agents function by targeting the ATP-binding site of kinases, enzymes that are frequently dysregulated in various disease states, leading to uncontrolled cell proliferation and survival. Within the medicinal chemist's toolkit, fluorinated building blocks have attained a privileged status for their ability to significantly modulate the physicochemical and pharmacokinetic properties of drug candidates. The strategic introduction of fluorine atoms can enhance metabolic stability, improve binding affinity through unique electronic interactions, and alter pKa, thereby optimizing a compound's overall profile.
This guide focuses on the application of a highly functionalized building block, (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid (CAS 1190989-09-3), in the synthesis of potent kinase inhibitors. Its unique substitution pattern—two fluorine atoms ortho to the boronic acid and a para-methoxycarbonyl group—offers a powerful combination of features for fine-tuning structure-activity relationships (SAR) and developing inhibitors with superior efficacy and selectivity. We will provide a detailed protocol for its use in the cornerstone of modern medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction, and discuss the rationale behind its application.
Reagent Profile: this compound
The utility of this reagent stems from its distinct structural features:
-
Difluoro Substitution: The two fluorine atoms exert a strong electron-withdrawing effect, which can modulate the electronics of the phenyl ring and influence key interactions within the kinase ATP-binding site. These polar interactions can be favorable for binding to structurally conserved residues. Furthermore, C-F bonds are metabolically stable, often blocking sites of oxidative metabolism.
-
Methoxycarbonyl Group: This ester functionality serves as a versatile handle. It can act as a hydrogen bond acceptor, and its hydrolysis to the corresponding carboxylic acid provides a new vector for derivatization or for improving solubility and pharmacokinetic properties.
-
Boronic Acid: This functional group is the workhorse of the Suzuki-Miyaura reaction, enabling the formation of a carbon-carbon bond with a wide variety of aryl and heteroaryl halides, which commonly form the core scaffolds of kinase inhibitors.
Core Application: Synthesis of a Kinase Inhibitor Scaffold via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the premier method for incorporating the (3,5-Difluoro-4-(methoxycarbonyl)phenyl) moiety into a heterocyclic core. This palladium-catalyzed reaction forms a C-C bond between the boronic acid and an aryl or heteroaryl halide, demonstrating remarkable functional group tolerance and reliability.
Below is a representative, field-proven protocol for the coupling of this compound with a brominated quinazoline core, a common scaffold in clinically approved kinase inhibitors.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Scheme: A generic brominated quinazoline derivative is coupled with this compound to yield the desired kinase inhibitor precursor.
Caption: General workflow for Suzuki-Miyaura synthesis of kinase inhibitors.
Materials & Reagents:
| Reagent | CAS No. | M.W. | Equivalents |
| Brominated Quinazoline Scaffold (e.g., 7-Bromo-quinazolin-4-one) | Varies | - | 1.0 |
| This compound | 1190989-09-3 | 215.95 | 1.2 - 1.5 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 731.73 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 - 3.0 |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | 88.11 | - |
| Water (Degassed) | 7732-18-5 | 18.02 | - |
| Ethyl Acetate | 141-78-6 | 88.11 | - |
| Brine (Saturated NaCl solution) | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - |
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the brominated quinazoline scaffold (1.0 eq.), this compound (1.2 eq.), and potassium carbonate (2.0 eq.). Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is a critical step as the palladium catalyst's activity can be diminished by oxygen.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v). The solvent must be thoroughly degassed (e.g., by sparging with argon for 15-20 minutes) to prevent oxidative degradation of the catalyst. Finally, add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq.).
-
Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously. The reaction progress should be monitored periodically (e.g., every 2-4 hours) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate. The organic layer is then washed sequentially with water and brine. The purpose of the brine wash is to remove residual water from the organic phase. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude residue is purified by flash column chromatography on silica gel. An appropriate eluent system, such as a gradient of ethyl acetate in hexanes, is used to isolate the desired coupled product in high purity.
Mechanism and Rationale
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the quinazoline scaffold. This is often the rate-limiting step.
-
Transmetalation: The boronic acid, activated by the base (which forms a more nucleophilic boronate species), transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final C-C bond and regenerating the Pd(0) catalyst.
Choice of Reagents:
-
Catalyst (Pd(dppf)Cl₂): This catalyst is widely used due to its high efficiency and stability. The dppf ligand is a bulky, electron-rich phosphine that promotes both the oxidative addition and reductive elimination steps.
-
Base (K₂CO₃): A moderately strong inorganic base is required to activate the boronic acid for transmetalation. Carbonates are often preferred for their good balance of reactivity and functional group tolerance.
-
Solvent (Dioxane/Water): This solvent mixture is effective at dissolving both the organic starting materials and the inorganic base, facilitating a homogenous reaction.
Characterization of the Synthesized Inhibitor
Confirmation of the product's identity and purity is paramount. A combination of analytical techniques should be employed.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | Disappearance of the proton signal corresponding to the C-H bond where the bromine was. Appearance of new aromatic signals corresponding to the difluoro-phenyl ring, with characteristic splitting due to fluorine. |
| ¹⁹F NMR | Confirmation of Fluorine Incorporation | A singlet or complex multiplet in the expected chemical shift range for aryl fluorides. |
| ¹³C NMR | Carbon Skeleton Confirmation | Appearance of new carbon signals for the added aromatic ring, with C-F coupling constants visible for the fluorinated carbons. |
| LC-MS | Purity and Molecular Weight | A single major peak in the liquid chromatogram. The mass spectrum should show the molecular ion ([M+H]⁺) corresponding to the calculated exact mass of the product. |
| HPLC | Quantitative Purity Assessment | A peak area of >95% for the main product is typically required for subsequent biological testing. |
Structure-Activity Relationship (SAR) Insights
The (3,5-Difluoro-4-(methoxycarbonyl)phenyl) moiety offers several avenues for SAR exploration and lead optimization.
Caption: Logical workflow for SAR optimization using the title building block.
-
Hinge-Binding Interactions: The difluorophenyl group can form crucial interactions with the hinge region of the kinase, a key determinant of binding affinity. The fluorine atoms can act as weak hydrogen bond acceptors.
-
Exploiting the Solvent Front: The methoxycarbonyl group often projects towards the solvent-exposed region of the ATP-binding pocket. This position is ideal for modification to enhance selectivity and solubility without disrupting core binding interactions. Hydrolysis to the carboxylic acid can improve aqueous solubility, while amidation can be used to probe for additional interactions.
-
Metabolic Stability: As previously noted, the C-F bonds are resistant to metabolism by Cytochrome P450 enzymes, a common liability for many drug candidates. Incorporating this moiety can lead to improved pharmacokinetic profiles, such as a longer half-life.
Conclusion
This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its strategic application via the robust Suzuki-Miyaura cross-coupling reaction allows for the efficient generation of complex molecules. The unique combination of difluoro and methoxycarbonyl substituents provides medicinal chemists with a powerful tool to enhance potency, selectivity, and pharmacokinetic properties, thereby accelerating the discovery and development of novel therapeutics for a range of human diseases.
Application Notes and Protocols for the Synthesis of Functionalized Polymers with (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of functionalized conjugated polymers utilizing (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid as a key monomer. The strategic incorporation of this monomer, featuring both electron-withdrawing fluorine atoms and a methoxycarbonyl group, allows for the fine-tuning of the electronic, optical, and physical properties of the resulting polymers. This guide is designed to equip researchers in materials science and drug development with the necessary knowledge to successfully synthesize and characterize these advanced polymeric materials. The methodologies described herein are grounded in the principles of Suzuki-Miyaura cross-coupling polymerization, with a focus on achieving high molecular weight and controlled polymer architectures.
Introduction: The Strategic Advantage of Fluorinated Boronic Acid Monomers
The synthesis of functionalized conjugated polymers is a cornerstone of modern materials science, with applications spanning organic electronics, sensor technology, and advanced drug delivery systems. The choice of monomer is paramount in dictating the ultimate properties of the polymer. This compound is a particularly interesting building block due to the synergistic effects of its substituents.
-
Fluorine Substitution: The two fluorine atoms ortho to the boronic acid group exert a strong electron-withdrawing inductive effect. This can significantly lower the HOMO and LUMO energy levels of the resulting polymer, which is a critical factor in designing materials for organic photovoltaics and field-effect transistors. Furthermore, fluorine substitution can enhance interchain interactions and influence the polymer's morphology in the solid state.
-
Methoxycarbonyl Functionalization: The ester group provides a site for post-polymerization modification, allowing for the attachment of various functional moieties, such as targeting ligands for drug delivery applications or other chromophores to further tune the material's optical properties. It also influences the monomer's reactivity and the solubility of the resulting polymer.
The primary synthetic route to incorporate this monomer into a polymer backbone is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most robust methods for forming carbon-carbon bonds.[1] However, the polymerization of functionalized boronic acids can be challenging, often plagued by side reactions such as protodeboronation, which can limit the achievable molecular weight.[2] This guide will address these challenges and provide optimized protocols to mitigate these issues.
Mechanistic Considerations in Suzuki-Miyaura Polymerization
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is crucial for troubleshooting and optimizing the polymerization process. The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
A critical and often rate-limiting step is transmetalation, where the organic group is transferred from the boron atom to the palladium center. The presence of a base is essential for this step, as it activates the boronic acid. However, for electron-deficient boronic acids, such as the title compound, the rate of transmetalation can be slow, and the competing protodeboronation reaction can become significant. To circumvent this, the use of boronic esters, such as pinacol or MIDA esters, is highly recommended. These esters are more stable and can be hydrolyzed in situ under the reaction conditions to slowly release the active boronic acid, thereby maintaining a low concentration and minimizing side reactions.[4]
Experimental Protocols
Monomer Preparation: Synthesis of this compound Pinacol Ester
For robust and reproducible polymerization results, it is advisable to convert the boronic acid to its pinacol ester.
-
Materials:
-
This compound
-
Pinacol
-
Toluene (anhydrous)
-
Dean-Stark apparatus
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq) and pinacol (1.2 eq).
-
Add anhydrous toluene to the flask.
-
Heat the mixture to reflux and allow the water to be azeotropically removed.
-
Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired boronic acid pinacol ester as a white solid.
-
Suzuki-Miyaura Polycondensation Protocol
This protocol describes a general procedure for the copolymerization of this compound pinacol ester with a dibromo comonomer, for example, 2,7-dibromo-9,9-dioctylfluorene.
-
Materials:
-
This compound pinacol ester
-
2,7-dibromo-9,9-dioctylfluorene (or other dibromo comonomer)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃), anhydrous
-
Aliquat 336 (phase transfer catalyst)
-
Toluene (anhydrous)
-
Degassed deionized water
-
-
Procedure:
-
In a Schlenk flask, combine this compound pinacol ester (1.0 eq), 2,7-dibromo-9,9-dioctylfluorene (1.0 eq), Pd₂(dba)₃ (1-2 mol%), and P(o-tol)₃ (4-8 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene via syringe.
-
In a separate flask, prepare a 2 M aqueous solution of K₂CO₃ and degas it by bubbling with argon for at least 30 minutes.
-
Add Aliquat 336 (2-3 drops) to the monomer and catalyst mixture.
-
Add the degassed K₂CO₃ solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the progress of the polymerization by GPC by taking small aliquots from the reaction mixture at regular intervals.
-
Once the desired molecular weight is achieved (typically after 24-48 hours), cool the reaction to room temperature.
-
Add a small amount of an end-capping agent, such as bromobenzene or phenylboronic acid, to terminate the polymer chains. Stir for an additional 2-4 hours.
-
Dilute the reaction mixture with toluene and pour it into a large volume of methanol to precipitate the polymer.
-
Filter the polymer and wash it with methanol and acetone to remove residual catalyst and oligomers.
-
For further purification, a Soxhlet extraction with methanol, acetone, and finally chloroform or THF can be performed. The purified polymer is recovered from the chloroform/THF fraction.
-
Dry the polymer under vacuum at 40-50 °C overnight.
-
Characterization of the Synthesized Polymers
Thorough characterization is essential to confirm the structure, purity, and properties of the synthesized polymers.
| Technique | Purpose | Expected Observations |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | To confirm the polymer structure and the successful incorporation of both monomers. | Disappearance of monomer signals (e.g., boronic ester protons) and the appearance of broad signals corresponding to the polymer backbone. ¹⁹F NMR will show a characteristic signal for the fluorine atoms on the polymer chain. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI). | A monomodal distribution with a PDI typically in the range of 1.5-2.5 for step-growth polymerization. |
| UV-Vis Spectroscopy | To investigate the electronic absorption properties of the polymer. | A broad absorption band in the UV or visible region, characteristic of the conjugated polymer backbone. |
| Photoluminescence (PL) Spectroscopy | To study the emission properties of the polymer. | An emission spectrum that can be used to determine the polymer's color of emission and quantum yield. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | Determination of the decomposition temperature (Tₔ), which is typically high for conjugated polymers. |
| Differential Scanning Calorimetry (DSC) | To identify thermal transitions such as the glass transition temperature (T₉). | A step-change in the heat flow at the T₉, indicating the transition from a glassy to a rubbery state. |
Applications and Future Directions
Polymers synthesized from this compound are promising candidates for a range of applications:
-
Organic Electronics: The electron-deficient nature of the fluorinated phenyl unit makes these polymers suitable as acceptor materials in organic solar cells or as n-type semiconductors in organic field-effect transistors.
-
Drug Delivery: The methoxycarbonyl group can be hydrolyzed to a carboxylic acid, which can then be conjugated to therapeutic agents or targeting moieties. The boronic acid functionality itself can also be exploited for glucose sensing or for interaction with specific biological targets.
-
Sensors: The fluorescence of these conjugated polymers can be sensitive to the presence of specific analytes, making them suitable for the development of chemical sensors.
Future research in this area could focus on the synthesis of block copolymers to create self-assembling nanomaterials, the exploration of different comonomers to further tune the optoelectronic properties, and the investigation of the biological activity of these novel polymers.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Molecular Weight | Inefficient catalyst; premature termination; protodeboronation of the monomer. | Use a more active catalyst/ligand system; ensure all reagents and solvents are anhydrous and degassed; use the boronic acid pinacol ester instead of the free boronic acid. |
| Broad or Multimodal GPC Trace | Side reactions; inefficient initiation; chain transfer. | Optimize the reaction temperature and time; ensure a 1:1 stoichiometric ratio of the monomers. |
| Incomplete Reaction | Deactivated catalyst; insufficient base. | Add fresh catalyst; use a stronger base or a phase transfer catalyst to improve solubility and reactivity. |
| Gelation | Cross-linking side reactions. | Lower the reaction temperature; use a less reactive catalyst. |
Conclusion
The synthesis of functionalized polymers using this compound offers a versatile platform for the creation of advanced materials with tunable properties. By employing optimized Suzuki-Miyaura polycondensation protocols, particularly with the use of boronic acid esters, high molecular weight polymers can be reliably obtained. The detailed protocols and characterization techniques provided in this guide are intended to facilitate the successful synthesis and exploration of these promising materials for a variety of high-performance applications.
References
The Strategic Role of (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic Acid in the Synthesis of Modern Agrochemicals
Introduction: The Imperative for Precision in Agrochemical Design
The escalating global demand for food security necessitates the development of increasingly sophisticated and effective agrochemicals. Modern herbicides and fungicides must exhibit high efficacy against target pests while maintaining an excellent environmental and toxicological profile. A key strategy in achieving this is the incorporation of fluorinated moieties into the molecular architecture of active ingredients. The unique physicochemical properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, binding affinity to target enzymes, and overall biological activity.
(3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid (CAS 1190989-09-3) has emerged as a pivotal building block in the synthesis of a new generation of agrochemicals. Its di-fluoro substitution pattern and the presence of a methoxycarbonyl group offer a unique combination of electronic and steric properties that are highly advantageous in the construction of complex, biologically active molecules. This technical guide provides an in-depth exploration of the application of this versatile reagent in agrochemical synthesis, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction.
The Significance of the Difluorinated Phenyl Motif in Agrochemicals
The strategic placement of two fluorine atoms on the phenyl ring of this compound is a deliberate design element that imparts several beneficial characteristics to the final agrochemical product. The electron-withdrawing nature of the fluorine atoms can significantly influence the pKa of the molecule, enhancing its interaction with biological targets. Furthermore, the C-F bond is exceptionally stable, which can protect the molecule from metabolic degradation in plants and soil, leading to longer-lasting efficacy and potentially lower application rates.
The methoxycarbonyl group serves as a versatile synthetic handle, allowing for further functionalization or acting as a crucial component of the final active molecule's pharmacophore. This combination of features makes this compound a highly sought-after intermediate in the synthesis of innovative crop protection agents.
Application Notes: Synthesis of Arylpicolinate Herbicides
A prominent application of this compound and its analogues is in the synthesis of the 6-arylpicolinate class of herbicides.[1][2][3] These compounds are synthetic auxins that mimic the natural plant hormone indole-3-acetic acid, leading to uncontrolled growth and eventual death in susceptible weeds.[4] A notable example of a commercial herbicide in this class is florpyrauxifen-benzyl, which is effective against a wide range of broadleaf, grass, and sedge weeds in rice and other crops.[5]
The core of the 6-arylpicolinate structure is a biaryl system, which is efficiently constructed via a Suzuki-Miyaura cross-coupling reaction. In this key step, a substituted phenylboronic acid is coupled with a halogenated picolinate derivative. The use of this compound or a structurally similar boronic acid is crucial for introducing the desired fluorinated aryl moiety that is essential for the herbicidal activity of the final product.[1][5]
The general synthetic approach is outlined in the workflow diagram below:
Caption: General workflow for the synthesis of 6-arylpicolinate herbicides.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling for the Synthesis of a 6-Aryl Picolinate Intermediate
This section provides a representative, detailed protocol for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, to form a key 6-aryl picolinate intermediate.[6] The conditions outlined are based on established methodologies for the coupling of fluorinated arylboronic acids with heterocyclic halides.[1][5]
Reaction Scheme:
Materials and Reagents:
-
This compound (1.2 equivalents)
-
Halogenated picolinate derivative (e.g., methyl 4-amino-3,6-dichloro-5-fluoropicolinate) (1.0 equivalent)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)) (0.02 - 0.05 equivalents)
-
Base (e.g., Potassium Carbonate (K₂CO₃)) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Reagents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the halogenated picolinate derivative (1.0 eq.), this compound (1.2 eq.), Pd(dppf)Cl₂ (0.03 eq.), and K₂CO₃ (2.5 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 6-aryl picolinate intermediate.
Data Presentation:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Halogenated Picolinate | This compound | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | >85 |
Note: Yields are representative and can vary depending on the specific substrates and reaction scale.
Causality Behind Experimental Choices: A Deeper Dive
The success of the Suzuki-Miyaura coupling hinges on the careful selection of each reaction component.
-
The Palladium Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for cross-coupling reactions. The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
The Base: Potassium carbonate is a moderately strong base that is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. It is generally well-tolerated by a wide range of functional groups.
-
The Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often optimal. The organic solvent solubilizes the organic reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation process. Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion: A Key Enabler of Agrochemical Innovation
This compound is a prime example of a rationally designed building block that is accelerating innovation in the agrochemical industry. Its unique structural features, combined with its utility in robust and versatile synthetic methodologies like the Suzuki-Miyaura cross-coupling, enable the efficient construction of complex and highly effective herbicides and fungicides. As the demand for sustainable and potent crop protection solutions continues to grow, the strategic application of such advanced intermediates will undoubtedly play an increasingly critical role in shaping the future of agriculture.
References
- 1. Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails - American Chemical Society [acs.digitellinc.com]
- 2. Synthesis and biological activity of 6-arylpicolinate herbicides with 2,3,4-trisubstituted aryl tails - American Chemical Society [acs.digitellinc.com]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, field-proven insights into overcoming challenges associated with Suzuki-Miyaura cross-coupling reactions, specifically focusing on the use of the electron-deficient substrate, (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid.
The unique electronic properties of this boronic acid, characterized by two electron-withdrawing fluorine atoms and a methoxycarbonyl group, present specific challenges that can lead to diminished reaction yields if not properly addressed. This guide will walk you through common failure points and provide systematic, evidence-based strategies for optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address the most pressing issues encountered when working with this specialized boronic acid. Each answer provides not only a solution but also the underlying chemical reasoning to empower your experimental design.
Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield. What are the primary factors I should investigate?
Low yields with this electron-deficient boronic acid often stem from a few critical areas. A systematic evaluation of your reaction parameters is the most effective troubleshooting approach.
Initial Checks:
-
Reagent Quality and Stability: this compound is particularly susceptible to a side reaction known as protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1][2] This is exacerbated by the presence of strong electron-withdrawing groups.
-
Actionable Advice: Always use fresh, high-purity boronic acid. If the reagent has been stored for an extended period, consider purification or purchasing a new batch. The formation of boroxines (anhydrides of boronic acids) from dehydration can also affect reactivity.[3]
-
-
Catalyst and Ligand Integrity: The palladium catalyst is the heart of the reaction. Oxygen can irreversibly deactivate the active Pd(0) species, and phosphine ligands are prone to oxidation.[1][3]
-
Actionable Advice: Ensure your catalyst and ligands have been stored under an inert atmosphere. Use fresh materials whenever possible.
-
-
Inert Atmosphere: A rigorously oxygen-free environment is non-negotiable for a successful Suzuki coupling.[3][4]
-
Actionable Advice: Properly degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[3] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.
-
Q2: I suspect protodeboronation is the main cause of my low yield. How can I specifically minimize this side reaction?
Protodeboronation is a major challenge with electron-deficient boronic acids.[1][2][5] The electron-withdrawing fluorine and ester groups on your specific substrate make the boronic acid group more labile.
Strategies to Mitigate Protodeboronation:
-
Choice of Base: The base is necessary to activate the boronic acid for transmetalation, but it can also promote protodeboronation.[6]
-
Actionable Advice: Weaker bases are often preferable. Screen bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[1] These provide sufficient basicity for the catalytic cycle while minimizing the rate of the undesired protodeboronation.
-
-
Anhydrous Conditions: While many Suzuki protocols use aqueous base solutions, water can act as a proton source, facilitating protodeboronation.
-
Actionable Advice: Consider running the reaction under anhydrous conditions. This involves using anhydrous solvents and a base that is soluble in the organic phase (e.g., K₃PO₄ in dioxane with the aid of a phase-transfer catalyst, or using an organic base).
-
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation.[1]
-
Actionable Advice: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. If possible, try lowering the reaction temperature. Microwave irradiation can sometimes be beneficial by significantly reducing reaction times.[7]
-
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative can protect it from premature decomposition.[1][2][8]
In-Depth Protocol and Optimization
Systematic Screening of Reaction Parameters
When troubleshooting, it is crucial to change one variable at a time. The following workflow and data tables provide a structured approach to optimizing your reaction.
Experimental Workflow: Parameter Screening
Data Presentation: Catalyst, Ligand, and Base Optimization
The choice of catalyst, ligand, and base is critical, especially when dealing with electronically challenging substrates. The tables below summarize typical starting points and expected outcomes for screening.
Table 1: Catalyst and Ligand Screening
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Rationale & Expected Outcome |
| Pd₂(dba)₃ | SPhos | 1-2% Pd, 2-4% Ligand | Bulky, electron-rich Buchwald ligands are often effective for challenging couplings, promoting both oxidative addition and reductive elimination.[3] |
| Pd(OAc)₂ | XPhos | 1-2% Pd, 2-4% Ligand | Similar to SPhos, XPhos is another highly active ligand known to stabilize the catalyst and facilitate difficult transformations. |
| Pd(PPh₃)₄ | None | 2-5% | A classic, all-in-one catalyst. Can be effective, but may be less robust for this specific substrate compared to modern ligand systems.[7] |
| Pd(dppf)Cl₂ | None | 2-5% | A stable precatalyst that often shows good reactivity. The dppf ligand provides a good balance of steric bulk and electronic properties. |
Table 2: Base and Solvent System Screening
| Base | Solvent System | Temperature (°C) | Key Considerations |
| K₂CO₃ | Dioxane / H₂O (4:1) | 80-100 | A very common system, but the aqueous conditions may promote protodeboronation.[3] |
| K₃PO₄ | Toluene or Dioxane | 90-110 | A milder, often superior base for sensitive boronic acids.[1] Works well in anhydrous systems. |
| Cs₂CO₃ | THF or Dioxane | 80-100 | A strong, yet often gentle base due to its high solubility in organic solvents. Can be very effective but is more expensive. |
| KF | THF or 2-MeTHF | 70-90 | A very mild base, particularly useful if the coupling partner is base-sensitive. |
Advanced Troubleshooting
Q3: I've optimized my catalyst, base, and solvent, but the yield is still moderate (~50-60%). What other factors could be at play?
If the primary parameters have been optimized, consider more subtle aspects of the reaction mechanism and potential steric issues.
-
Steric Hindrance: If your coupling partner (the aryl halide) is sterically hindered (e.g., has ortho-substituents), this can slow down the oxidative addition or reductive elimination steps.
-
Actionable Advice: For sterically demanding couplings, highly active and bulky ligands like AntPhos or Buchwald-type ligands are often necessary to achieve good yields.[9][10][11] Higher temperatures or longer reaction times might be required, but this must be balanced against the risk of protodeboronation.
-
-
Catalyst Poisoning: Certain functional groups on your aryl halide or in the solvent (e.g., some nitrogen heterocycles, thiols) can coordinate strongly to the palladium center and act as catalyst poisons.
-
Actionable Advice: Ensure high purity of your aryl halide. If catalyst poisoning is suspected, increasing the catalyst loading might overcome the issue, though this is not ideal. In some cases, specific ligands are designed to be less susceptible to poisoning.[12]
-
The Suzuki-Miyaura Catalytic Cycle: A Visual Guide
Understanding the key steps of the catalytic cycle can help diagnose where your reaction might be failing. For instance, a sluggish reaction with an electron-deficient boronic acid might point to a slow transmetalation step.
// Inputs and Outputs Ar1X [label="Ar¹-X\n(Aryl Halide)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Ar2B [label="Ar²-B(OH)₂\n(Boronic Acid)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base (e.g., K₃PO₄)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar¹-Ar²\n(Coupled Product)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
Ar1X -> B [style=invis]; Ar2B -> C [style=invis]; Base -> B [style=invis]; D -> Product [style=invis];
} dot Caption: The Suzuki-Miyaura catalytic cycle.
This guide provides a comprehensive framework for addressing low yields in Suzuki couplings involving the challenging this compound. By systematically evaluating reagent quality, reaction conditions, and the specific electronic demands of the substrate, researchers can significantly improve outcomes and achieve their synthetic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
How to prevent deboronation of (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid during reaction
Welcome to the technical support hub for (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of using this electron-deficient boronic acid in cross-coupling reactions. Here, we address the critical challenge of preventing deboronation, a common side reaction that can significantly impact reaction yield and purity.
Troubleshooting Guide: Preventing Deboronation
This section provides direct answers and actionable solutions to the most common issues encountered when using this compound.
Question 1: My Suzuki-Miyaura coupling reaction is giving low yields, and I'm isolating the deboronated byproduct, methyl 2,6-difluorobenzoate. What is causing this?
Answer: You are observing protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This is a well-known challenge, particularly with arylboronic acids that, like your substrate, possess strong electron-withdrawing groups (two fluorines and a methoxycarbonyl group).[3][4] These substituents increase the Lewis acidity of the boron atom and destabilize the aryl-boron bond, making it susceptible to cleavage under typical Suzuki-Miyaura conditions, especially in the presence of a base and a proton source like water.[5][6]
The mechanism of this decomposition can be complex. For highly electron-deficient arylboronic acids, a key pathway involves the formation of a boronate anion under basic conditions, which can then undergo unimolecular fragmentation to generate a transient aryl anion.[1][5][6][7] This aryl anion is then quenched by a proton source (protodeboronation).
Question 2: What is the most critical factor to control to minimize protodeboronation?
Answer: The choice and handling of the base is the most critical factor. While a base is essential to activate the boronic acid for transmetalation with the palladium catalyst, strong bases and high pH environments significantly accelerate protodeboronation for electron-deficient substrates.[2][5][6]
-
Problem: Strong bases (e.g., NaOH, KOH, CsOH) create a high concentration of the unstable tetrahedral boronate species, which is prone to decomposition.[6][8]
-
Solution: Switch to milder inorganic bases. Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are excellent alternatives that provide sufficient basicity for the catalytic cycle while minimizing the rate of protodeboronation.[2][9]
Question 3: I've switched to a milder base but still observe significant deboronation. What else can I optimize?
Answer: Beyond the base, several other reaction parameters can be fine-tuned. The goal is to accelerate the desired cross-coupling reaction so that it outcompetes the undesired deboronation pathway.[1][9]
| Parameter | Problem | Recommended Solution | Rationale |
| Temperature | Higher temperatures increase the rate of all reactions, including protodeboronation.[2][10][11] | Operate at the lowest temperature that allows for efficient catalytic turnover (e.g., 60-80 °C). | This slows the decomposition pathway while still allowing the desired coupling to proceed at a reasonable rate.[9] |
| Catalyst System | An inefficient catalyst leads to longer reaction times, providing more opportunity for the boronic acid to decompose.[1] | Use a highly active palladium catalyst and ligand system. Buchwald or Fu-type phosphine ligands are often effective.[12][13] | A faster catalytic cycle consumes the boronic acid in the productive pathway more rapidly, minimizing its residence time under conditions that favor decomposition.[1] |
| Solvent/Water Content | Water is a necessary proton source for protodeboronation.[2] While Suzuki couplings often benefit from some water, excess water can be detrimental. | Use anhydrous solvents where possible. If a co-solvent is needed, carefully optimize the amount of water.[9] | Minimizing the proton source directly inhibits the final step of the protodeboronation mechanism. |
Question 4: Are there more robust methods to prevent deboronation if optimizing conditions isn't enough?
Answer: Yes. If optimizing the reaction conditions proves insufficient, the most effective strategy is to modify the boronic acid into a more stable derivative. This is often referred to as a "slow release" strategy.[1][14]
-
Strategy 1: Convert to a Boronate Ester: Boronate esters are significantly more stable than the corresponding boronic acids.[15][16] The pinacol ester is the most common and can often be used directly in the coupling reaction.[3][17]
-
Strategy 2: Use Trifluoroborate Salts (ArBF₃K): Potassium aryltrifluoroborates are highly stable, crystalline solids that slowly hydrolyze under reaction conditions to release the boronic acid. This keeps the instantaneous concentration of the unstable boronic acid very low, favoring the cross-coupling reaction.[1][14]
-
Strategy 3: Employ MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and serve as an excellent protecting group.[1][18] The boronic acid is released under specific, controlled conditions, allowing for precise management of the reactive species.
The workflow for these strategies involves an initial, separate synthetic step to prepare the stabilized boron reagent, which is then used in the subsequent cross-coupling reaction.
Advanced Troubleshooting & FAQs
Why is this compound so unstable?
The instability arises from the cumulative electron-withdrawing effects of the two ortho-fluorine atoms and the para-methoxycarbonyl group.[19] These groups increase the Lewis acidity of the boron center, making it more susceptible to nucleophilic attack by hydroxide ions to form the reactive boronate.[6] Furthermore, these substituents stabilize the transient aryl anion that can form upon C-B bond cleavage, thus lowering the activation energy for the decomposition pathway.[7]
Can I just add more equivalents of the boronic acid to compensate for the decomposition?
While adding a slight excess (e.g., 1.2-1.5 equivalents) is common practice, relying on a large excess to drive the reaction to completion is poor practice. This approach complicates purification due to the formation of large amounts of the deboronated byproduct and can also lead to the formation of homocoupled byproducts. Optimizing the reaction to prevent decomposition is a more efficient and scalable strategy.
My reaction seems to stall. Could this be related to deboronation?
Yes. If the rate of deboronation is significant, the concentration of the boronic acid can drop below a critical level before the reaction reaches completion, causing it to stall. Monitoring the reaction by LC-MS is crucial to distinguish between catalyst deactivation and reagent decomposition.
Is it better to use anhydrous or aqueous conditions?
This is a point of careful optimization. While completely anhydrous conditions would seem ideal to prevent protodeboronation, the Suzuki-Miyaura catalytic cycle often requires water for the hydrolysis of the boronate ester and to facilitate the transmetalation step.[9] The key is to find the right balance—often a mostly organic solvent system (like dioxane or THF) with a small, controlled amount of water.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling with a Mild Base
This protocol is a starting point for minimizing deboronation by optimizing reaction conditions.
Reagents & Equipment:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Potassium Phosphate (K₃PO₄, tribasic), finely powdered (3.0 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., SPhos, 4.4 mol%)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Schlenk flask or reaction vial, stir bar, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and potassium phosphate.
-
In a separate vial, pre-mix the palladium catalyst and phosphine ligand in a small amount of dioxane.
-
Add the catalyst pre-mixture to the Schlenk flask.
-
Add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio by volume). The final concentration of the aryl halide should be around 0.1 M.
-
Seal the flask and heat the mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Preparation and Use of the Pinacol Boronate Ester
This protocol describes the conversion of the boronic acid to its more stable pinacol ester derivative prior to coupling.
Part A: Esterification
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in toluene.
-
Assemble a Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
The resulting crude this compound pinacol ester can often be used directly in the next step after drying under high vacuum.
Part B: Suzuki-Miyaura Coupling
-
Follow the procedure in Protocol 1 , but substitute the boronic acid with the pinacol ester (1.2 equiv).
-
A slightly higher temperature or longer reaction time may be necessary as boronate esters can be less reactive than boronic acids.[15]
Visualizing the Chemistry
// Nodes ArBOH2 [label="(Ar)B(OH)₂\n(Boronic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; ArBOH3_minus [label="[Ar-B(OH)₃]⁻\n(Boronate Anion)", fillcolor="#FBBC05", fontcolor="#202124"]; Ar_anion [label="[Ar]⁻ + B(OH)₃\n(Aryl Anion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArH [label="Ar-H\n(Deboronated Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pd_cycle [label="Suzuki-Miyaura\nCatalytic Cycle", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupled_Product [label="Ar-Ar'\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ArBOH2 -> ArBOH3_minus [label="+ OH⁻ (Base)"]; ArBOH3_minus -> Ar_anion [label="C-B Cleavage\n(Rate-Limiting)", style=dashed, color="#EA4335"]; Ar_anion -> ArH [label="+ H⁺ (e.g., H₂O)"]; ArBOH2 -> Pd_cycle [label="Transmetalation", color="#4285F4"]; Pd_cycle -> Coupled_Product [label="Reductive Elimination", color="#34A853"]; } dot Caption: Competing pathways for the boronic acid.
// Nodes start [label="Problem:\nProtodeboronation of ArB(OH)₂", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; level1 [label="Level 1: Optimize Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; mild_base [label="Use Milder Base\n(K₃PO₄, Cs₂CO₃)", fillcolor="#FBBC05", fontcolor="#202124"]; low_temp [label="Lower Temperature\n(60-80 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; fast_cat [label="Use Highly Active Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; level2 [label="Level 2: Modify Reagent\n('Slow Release' Strategy)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pinacol [label="Convert to Pinacol Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; mida [label="Convert to MIDA Boronate", fillcolor="#34A853", fontcolor="#FFFFFF"]; bf3k [label="Convert to ArBF₃K Salt", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> level1; level1 -> mild_base; level1 -> low_temp; level1 -> fast_cat; start -> level2 [style=dashed, label="If Level 1 is insufficient"]; level2 -> pinacol; level2 -> mida; level2 -> bf3k; } dot Caption: Troubleshooting workflow for deboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Effects of temperature and chemical addition on the formation of bromoorganic DBPs during ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Yoneda Labs [yonedalabs.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling for Sterically Hindered Arylboronic Acids
Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving sterically hindered arylboronic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when working with bulky substrates. Here, we will dissect common problems, provide evidence-based solutions, and explain the chemical reasoning behind our recommendations to empower you to overcome synthetic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura reaction with a sterically hindered arylboronic acid is resulting in low to no yield. What are the primary factors I should investigate?
A1: Low yields in sterically demanding Suzuki-Miyaura couplings are a frequent challenge. The root cause is often the steric impediment around the reaction centers, which slows down the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] A systematic approach to troubleshooting should focus on the following critical parameters:
-
Catalyst System (Palladium Precursor & Ligand): This is the most crucial element for success with hindered substrates. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1]
-
Base Selection: The base plays a pivotal role in activating the boronic acid for the transmetalation step.[1] Its strength and nature can dramatically influence reaction rates and side reactions.
-
Solvent Choice: The solvent system must effectively solubilize all reactants and the catalyst while influencing the reaction pathway.[2]
-
Reaction Temperature and Time: Sterically hindered reactions often require more forcing conditions to overcome higher activation energies.[3]
-
Reagent Stability and Quality: The integrity of your arylboronic acid and the exclusion of oxygen are paramount.[3][4]
Q2: I'm using a standard palladium catalyst and getting poor results. What specific ligands are recommended for coupling sterically hindered arylboronic acids?
A2: Your choice of ligand is paramount. For sterically demanding couplings, the goal is to use a ligand that promotes the formation of a reactive, monoligated palladium(0) species.[5] This facilitates the oxidative addition of the hindered aryl halide and accelerates the final reductive elimination step. Standard ligands like triphenylphosphine (PPh₃) are generally too small and not electron-rich enough.
Recommended Ligand Classes:
-
Bulky, Electron-Rich Phosphine Ligands: These are often the first choice for challenging couplings. Their steric bulk encourages the formation of the desired 14-electron palladium complex, while their electron-donating nature enhances the rate of oxidative addition.[6][7]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and often possess significant steric bulk, making them excellent ligands for promoting Suzuki-Miyaura couplings of hindered substrates, including the formation of tetra-ortho-substituted biaryls.[1][8]
-
Specialized Ligands: For exceptionally difficult couplings, consider specialized ligands like BI-DIME and AntPhos, which have been specifically designed for sterically demanding reactions.[9][10]
The following table illustrates the dramatic effect of ligand choice on the yield of a challenging Suzuki-Miyaura coupling reaction.
| Ligand | Catalyst System | Yield (%) | Reference |
| PPh₃ | Pd₂(dba)₃ / PPh₃ | 60 | [11] |
| dppf | Pd₂(dba)₃ / dppf | 20 | [11] |
| RuPhos | Pd₂(dba)₃ / RuPhos | High | [9] |
| AntPhos | Pd(OAc)₂ / AntPhos | >90 | [10] |
Conditions may vary. This table is for illustrative purposes.
Q3: What is the role of the base in couplings with hindered substrates, and which bases are most effective?
A3: The base is critical for the transmetalation step, where the aryl group is transferred from the boronic acid to the palladium center. The base activates the boronic acid by forming a more nucleophilic "ate" complex. For hindered substrates, where transmetalation can be slow, the choice of base is crucial.
Base Selection Guidelines:
-
Moderately Strong Bases: For many systems, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are effective choices.[1] The presence of a small amount of water can sometimes be beneficial when using these bases.[1]
-
Stronger Bases: In cases of extreme steric hindrance, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary to drive the reaction forward.[8]
-
Milder Bases: If your substrates are sensitive to strong bases, potassium fluoride (KF) can be a viable alternative, although it may lead to slower reaction rates.[12][13]
It's important to note that the optimal base is often dependent on the specific substrates and solvent system used.[2][14]
To identify the optimal base for your specific reaction, a systematic screening is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic Acid Reaction Products
Welcome to the technical support guide for purification strategies involving products derived from (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of biaryl compounds synthesized via Suzuki-Miyaura cross-coupling and related reactions. Our focus is on providing practical, field-tested solutions grounded in chemical principles to enhance the purity, yield, and reproducibility of your synthesis.
Section 1: Understanding the Landscape: Common Impurities and Side Products
The Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds.[1][2] However, the reaction's complexity, involving a palladium catalyst, base, and organoboron species, often leads to a variety of impurities that can complicate downstream processing.[3] Understanding the origin of these impurities is the first step toward devising an effective purification strategy.
Key Impurities in Reactions with this compound:
| Impurity/Byproduct | Origin | Key Characteristics & Purification Challenge |
| Palladium Residues | The palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)). | Can be heterogeneous (Pd black) or soluble complexes.[4] Soluble palladium imparts a grey, black, or brown color to the product and can be difficult to remove by simple filtration.[5] |
| Homocoupled Biaryl | Dimerization of two molecules of the boronic acid. | Often mediated by the presence of oxygen or Pd(II) species at the start of the reaction.[6][7] Can have similar polarity to the desired product, making chromatographic separation difficult. |
| Protodeboronated Arene | Cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. | A common side reaction for boronic acids, especially under harsh basic or aqueous conditions.[7][8] This results in the formation of methyl 2,6-difluorobenzoate. |
| Unreacted Starting Materials | This compound and the aryl halide/triflate coupling partner. | The boronic acid is relatively polar and can often be removed with an aqueous basic wash. The aryl halide's polarity will vary. |
| Inorganic Salts | The base used in the reaction (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and its byproducts. | Generally water-soluble and removed during the initial aqueous work-up. |
| Ligand-Derived Impurities | Degradation or side reactions of phosphine ligands. | Can result in phosphine oxides or impurities where a ligand fragment has coupled to the aryl core.[9][10] |
Section 2: General Purification Workflow
A multi-step approach is almost always necessary to achieve high purity. The following workflow illustrates a typical purification sequence after a Suzuki-Miyaura coupling reaction.
Caption: General purification workflow for Suzuki coupling products.
Section 3: Troubleshooting Guide
This section addresses specific issues encountered during purification in a question-and-answer format.
Question 1: After work-up and concentration, my product is a dark grey or black solid/oil. How do I remove the color?
Answer: This coloration is a classic sign of residual palladium catalyst.[4] While a simple filtration through Celite® is effective for heterogeneous palladium (like Pd/C or precipitated Pd black), soluble palladium complexes require more targeted methods.[5][11][12]
-
Causality: Soluble Pd(0) and Pd(II) species can remain coordinated to your product or phosphine ligands, making them soluble in the organic phase.
-
Recommended Solution: Scavenging.
-
Select a Scavenger: Solid-supported scavengers are highly effective. Thiol-functionalized silica or polymer resins have a high affinity for palladium and are a reliable choice.[12][13] Activated carbon can also be used, but it may adsorb your product, leading to yield loss.[13]
-
Procedure: Dissolve your crude product in a suitable solvent (e.g., DCM, Ethyl Acetate, Toluene). Add the scavenger resin (typically 5-10 wt% relative to the crude product). Stir the mixture, sometimes with gentle heating (e.g., 40-50 °C), for several hours to overnight.
-
Removal: Filter off the solid scavenger through a pad of Celite® and wash the pad thoroughly with fresh solvent to recover any adsorbed product.[5][13] The filtrate should be colorless or pale yellow.
-
Question 2: My NMR analysis shows my desired product, but also a significant amount of a symmetrical biaryl byproduct. How can I separate them?
Answer: You are observing the homocoupling byproduct, in this case, dimethyl 2,2',6,6'-tetrafluorobiphenyl-4,4'-dicarboxylate. This side reaction is common and is often promoted by the presence of oxygen.[6][14]
-
Causality: The homocoupled dimer often has a polarity very similar to the desired cross-coupled product, making separation by standard flash chromatography challenging.
-
Recommended Solutions:
-
Chromatography Optimization: If the polarity difference is small, try using a very long column with a shallow solvent gradient (e.g., slowly increasing ethyl acetate in hexanes). Sometimes, switching the solvent system entirely (e.g., to a Toluene/Acetone or DCM/Methanol system) can alter the selectivity and improve separation.
-
Recrystallization: This is often the most effective method.[15][16] Since the homocoupled product is highly symmetrical, it may have different crystallization properties than your less symmetrical target molecule.
-
Solvent Screening: Experiment with different solvent systems. Common choices for biaryls include hexanes/ethyl acetate, hexanes/methanol, ethanol, or toluene.[15][17]
-
Procedure: Dissolve the crude mixture in a minimum amount of a hot solvent in which the product is soluble. Allow it to cool slowly to room temperature, then potentially cool further in an ice bath or refrigerator to induce crystallization. The desired product will hopefully crystallize out, leaving the more soluble impurities in the mother liquor.
-
-
Question 3: The reaction seems complete by TLC/LC-MS, but after work-up, my yield is very low. Where could my product have gone?
Answer: Product loss during purification can occur at several stages. A systematic check is required.
-
Causality & Troubleshooting Steps:
-
Aqueous Work-up: Did you perform a basic wash (e.g., with NaHCO₃ or a dilute base)? The methoxycarbonyl group on your product could potentially be hydrolyzed to a carboxylic acid under strong basic conditions, especially with heating. This would make the product water-soluble and lost to the aqueous layer. Check the pH of your aqueous layers.
-
Adsorption during Filtration/Scavenging: Highly functionalized molecules can adsorb onto silica, Celite®, or scavenger resins. Always wash the filter cake/resin thoroughly with a generous amount of fresh, slightly more polar solvent to ensure complete recovery.[5]
-
Incomplete Extraction: Ensure you have extracted the aqueous layer a sufficient number of times (at least 3x) with an appropriate organic solvent.
-
Volatility: While most biaryl products are not highly volatile, confirm you are not using excessive heat or vacuum during solvent removal.
-
Caption: Troubleshooting workflow for low product yield.
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in the purification process? A1: The initial aqueous work-up is fundamental. It removes the bulk of inorganic salts from the base used in the reaction. A typical procedure involves diluting the reaction mixture with an organic solvent (like ethyl acetate), washing with water, and then washing with brine to aid in phase separation and remove residual water.[18] This step significantly cleans up the crude material before tackling more challenging impurities.
Q2: How can I prevent homocoupling from occurring in the first place? A2: Minimizing homocoupling starts with the reaction setup. The primary cause is often the presence of oxygen, which can interfere with the catalytic cycle.[6][7] Ensure your reaction is thoroughly degassed by bubbling an inert gas (Argon or Nitrogen) through the solvent before adding the catalyst. Using a Pd(0) source directly, rather than a Pd(II) precursor that must be reduced in situ, can also sometimes reduce initial homocoupling.[7]
Q3: Does the 3,5-difluoro substitution pattern affect purification? A3: Yes, it can. The highly electron-withdrawing fluorine atoms make the aromatic ring electron-poor. This can slightly increase the polarity of the molecule compared to a non-fluorinated analogue. This may require using slightly more polar solvent systems during column chromatography. Furthermore, fluorinated compounds can sometimes exhibit different solubility profiles, which can be advantageous when screening for a recrystallization solvent.
Q4: What is Celite® and how does it work for palladium removal? A4: Celite® is diatomaceous earth, a form of silica. It acts as an inert filter aid. When you pass your reaction mixture through a thick pad of Celite®, it forms a fine porous filter bed that can trap finely dispersed, insoluble particles, such as precipitated palladium black, that might otherwise pass through standard filter paper.[5][11][12] It is only effective for heterogeneous (insoluble) catalysts.[5]
Section 5: Detailed Experimental Protocols
Protocol 1: Standard Aqueous Work-up and Celite® Filtration
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Quenching & Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 volumes relative to the reaction solvent).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add deionized water and shake gently. Allow the layers to separate and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water and break up any emulsions.[18]
-
Drying: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.
-
Celite Filtration: Prepare a filtration funnel (Büchner or sintered glass) with a 1-2 cm thick pad of Celite®. Wet the pad with the organic solvent being used.[5][11]
-
Filter: Filter the dried organic solution through the Celite® pad. Wash the pad with several portions of fresh solvent to ensure all product is recovered.[15]
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can then be further purified.
Protocol 2: Purification by Flash Column Chromatography
-
Adsorbent: Use silica gel (typically 230-400 mesh) as the stationary phase.
-
Dry Loading: For best results, pre-adsorb the crude product onto a small amount of silica gel. Dissolve the crude material in a minimal amount of a polar solvent (e.g., DCM or EtOAc), add silica gel (approx. 2-3 times the mass of the crude product), and concentrate to a dry, free-flowing powder.
-
Column Packing: Pack a column with silica gel in the initial, low-polarity mobile phase (e.g., 100% Hexanes or 5% EtOAc in Hexanes).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Run the column using a gradient solvent system. Start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent (e.g., increase the concentration of ethyl acetate in hexanes).[18][19] Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford the purified product.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude product in a test tube. Add a few drops of a potential solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all, even with heating, the solvent is too poor. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system (e.g., hexanes/methanol or hexanes/ethyl acetate) is often effective.[15]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[15]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. spinchem.com [spinchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. m.youtube.com [m.youtube.com]
Improving the solubility of (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid in reaction media
Welcome to the technical support guide for (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this versatile reagent in various reaction media. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Introduction
This compound is a key building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] Its unique electronic properties, conferred by the fluorine and methoxycarbonyl substituents, make it a valuable synthon for accessing complex molecules in medicinal and materials chemistry. However, like many boronic acids, its solubility can be a significant experimental hurdle, leading to poor reaction kinetics, low yields, and reproducibility issues. This guide provides a series of troubleshooting steps and in-depth explanations to help you overcome these challenges.
Physicochemical Properties
A foundational understanding of the compound's properties is crucial for troubleshooting. While specific experimental solubility data is sparse, we can infer its behavior from its structure and data on analogous compounds.
| Property | Value / Observation | Source |
| Molecular Formula | C₈H₇BF₂O₄ | [3] |
| Molecular Weight | 215.95 g/mol | N/A |
| Appearance | Typically a white to off-white solid | [4] |
| General Solubility | Boronic acids often exhibit partial solubility in both polar organic solvents and water, which can complicate handling.[5] Esterification generally increases solubility in organic solvents.[6][7] | N/A |
| Key Reactivity | Prone to dehydration to form a cyclic trimer anhydride (boroxine).[6][8] This equilibrium can significantly impact solubility. | N/A |
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered in the laboratory.
Q1: My this compound is not dissolving in my chosen reaction solvent. What are the immediate steps I can take?
Answer: When facing poor solubility, a systematic approach is key. Often, simple physical interventions can resolve the issue without altering the reaction chemistry.
Immediate Troubleshooting Workflow:
Caption: Immediate workflow for addressing solubility issues.
-
Verify Solvent Choice: Boronic acids generally show better solubility in polar aprotic solvents. Ethers (like THF, dioxane) and ketones are often good starting points.[6][9] Hydrocarbon solvents like hexane or cyclohexane are typically poor choices.[9]
-
Gentle Heating: Mildly warming the reaction mixture can significantly increase the rate of dissolution and the solubility limit.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process.
-
Add a Co-solvent: Introducing a small amount of a highly polar co-solvent, such as water or ethanol, can dramatically improve solubility, especially if a base is present.
Q2: How does the choice of solvent fundamentally impact the solubility of my boronic acid?
Answer: Solvent selection is critical and is governed by the principle of "like dissolves like." The polarity of the solvent and its ability to engage in hydrogen bonding are key factors.
| Solvent Class | Examples | Suitability for Boronic Acids | Rationale |
| Ethers | THF, Dioxane, Diethyl Ether | Good to High | The oxygen atom can act as a hydrogen bond acceptor for the B-OH groups. Ethers are common solvents for Suzuki-Miyaura reactions.[9] |
| Ketones | Acetone, 3-Pentanone | Good to High | Similar to ethers, the carbonyl oxygen can accept hydrogen bonds, leading to good solubility.[6][8] |
| Amides | DMF, DMAc | Good | These highly polar aprotic solvents are effective at solvating a wide range of reagents. |
| Alcohols | Methanol, Ethanol | Moderate to Good | Can act as both hydrogen bond donors and acceptors. However, they can potentially react with the boronic acid to form boronic esters, especially under acidic conditions or with heating.[10] |
| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | Generally poor solvents on their own, but often used in Suzuki reactions with co-solvents and heating. Solubility is often achieved in the presence of a base. |
| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Very Low | These nonpolar solvents are unable to effectively solvate the polar B(OH)₂ group.[9] |
| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate | Phenylboronic acid shows moderate solubility in chloroform.[6] |
Q3: I see undissolved material, but upon workup, my yield is low and I isolate a different white solid. What could be happening?
Answer: This is a classic symptom of boroxine formation. Boronic acids can undergo reversible self-condensation (dehydration) to form cyclic trimers called boroxines.[6][8] Boroxines are often less soluble than the corresponding monomeric boronic acid and can precipitate from solution.
This equilibrium is influenced by factors like solvent, temperature, and the presence of water.
Caption: Equilibrium between boronic acid, boroxine, and boronate.
Troubleshooting Boroxine Formation:
-
Add Water: If you suspect boroxine formation, adding a small amount of water to the reaction mixture can often hydrolyze the boroxine back to the more soluble monomeric boronic acid. Many Suzuki-Miyaura reaction protocols explicitly include water as a co-solvent for this reason.[1][2]
-
Use Fresh Reagent: Over time, boronic acids can dehydrate in the bottle. Using a fresh bottle or a recently purchased lot may improve results.
Q4: How can I use pH to my advantage in dissolving this boronic acid, especially for aqueous reactions?
Answer: Boronic acids are Lewis acids, not Brønsted-Lowry acids.[11][12] The boron atom is electron-deficient and can accept a hydroxide ion (OH⁻) from a base. This converts the neutral, trigonal planar boronic acid into an anionic, tetrahedral boronate species.[11][12]
This anionic boronate form is significantly more soluble in aqueous and polar protic solvents.[13] This is the fundamental reason why bases are essential in Suzuki-Miyaura couplings; they not only participate in the catalytic cycle but also generate the soluble, active boronate nucleophile.[1][14]
Practical Application:
-
In a biphasic system (e.g., Toluene/Water), adding a base like K₂CO₃ or K₃PO₄ will generate the boronate salt, which partitions into the aqueous phase and is available for reaction at the interface.
-
For reactions in polar solvents like DMF or Dioxane/Water, the base will generate the boronate in situ, increasing its concentration in the solution.
Q5: Would converting the boronic acid to a boronate ester improve its solubility and stability?
Answer: Absolutely. This is a highly effective and widely used strategy. Boronic esters, particularly pinacol esters, are significantly more soluble in a broad range of organic solvents compared to their parent acids.[6][9][14][15]
Advantages of Boronate Esters:
-
Enhanced Solubility: The bulky, nonpolar groups of the diol (e.g., pinacol) make the molecule more compatible with organic solvents.[6][7]
-
Increased Stability: Boronate esters are incapable of forming boroxines, making them more stable to storage and less prone to decomposition.
-
Easy Purification: They are generally easier to handle and purify via standard techniques like column chromatography.[14]
The pinacol ester can be used directly in many cross-coupling reactions or hydrolyzed back to the boronic acid if needed.[10]
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
This protocol helps you quickly screen for an optimal solvent system before committing to a large-scale reaction.
-
Preparation: To each of several small vials, add ~5 mg of this compound.
-
Solvent Addition: Add 0.5 mL of a test solvent (e.g., THF, Dioxane, Toluene, DMF, Acetone) to each vial.
-
Observation (Room Temp): Vigorously vortex each vial for 30 seconds. Observe and record the degree of dissolution.
-
Observation (Heating): Gently warm the vials that showed poor solubility to ~50 °C for 5 minutes. Record any changes.
-
Co-solvent Test: To vials with poor solubility in a non-polar solvent (e.g., Toluene), add a co-solvent (e.g., 50 µL of Ethanol) and a small amount of base (e.g., 10 mg of K₂CO₃) and observe.
Protocol 2: Preparation of this compound Pinacol Ester
This protocol provides a general method for converting the boronic acid to its more soluble and stable pinacol ester derivative.
-
Setup: In a round-bottom flask, combine this compound (1.0 eq) and pinacol (1.1 eq).
-
Solvent: Add a suitable solvent that allows for azeotropic removal of water, such as toluene or dichloromethane (approx. 10 mL per 1 mmol of boronic acid).
-
Reaction: Stir the mixture at room temperature or gentle reflux. The reaction progress can be monitored by TLC or LC-MS until the starting boronic acid is consumed. A Dean-Stark apparatus can be used if refluxing in toluene to remove water.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude product can often be purified by recrystallization from a solvent system like ethanol/water or by silica gel column chromatography using a hexane/ethyl acetate gradient.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. This compound | CAS 1190989-09-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. chemimpex.com [chemimpex.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. d-nb.info [d-nb.info]
- 10. Boronic acid - Wikipedia [en.wikipedia.org]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. DSpace [kuscholarworks.ku.edu]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Reactions with Fluorinated Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst deactivation issues encountered when using fluorinated boronic acids in cross-coupling reactions. Our goal is to equip you with the scientific understanding and practical solutions to overcome these common challenges.
Introduction: The Challenge of Fluorinated Boronic Acids
Fluorinated boronic acids are invaluable building blocks in medicinal chemistry and materials science. However, their unique electronic properties, stemming from the high electronegativity of fluorine, introduce specific challenges in catalytic cross-coupling reactions, most notably catalyst deactivation. This guide will dissect the primary causes of this deactivation and provide actionable, field-proven strategies to mitigate these issues, ensuring the success of your synthetic endeavors.
Troubleshooting Guide: A Mechanistic Approach
When a reaction with a fluorinated boronic acid fails or gives low yields, a systematic troubleshooting approach grounded in mechanistic understanding is crucial. This section addresses common problems in a question-and-answer format, explaining the underlying causality and offering targeted solutions.
Question 1: My Suzuki-Miyaura reaction is sluggish or has stalled completely. What are the likely causes related to my fluorinated boronic acid?
Answer: Stalled or slow reactions involving fluorinated boronic acids often point to two primary culprits: protodeboronation of the boronic acid and poisoning of the palladium catalyst by fluoride ions.
1. Protodeboronation: This is the undesired cleavage of the C–B bond, replacing it with a C–H bond, effectively destroying your starting material.[1] Fluorinated arylboronic acids are particularly susceptible to this side reaction, especially under basic conditions.[2][3][4] The electron-withdrawing nature of fluorine substituents increases the acidity of the boronic acid, making it more prone to decomposition in the presence of a base and a proton source (like water).[2]
-
Causality: The mechanism of base-catalyzed protodeboronation often involves the formation of a boronate species, which then undergoes protonolysis.[1][3] For highly electron-deficient arylboronic acids, this can even proceed through a transient aryl anion.[3][4]
Troubleshooting Protodeboronation:
| Strategy | Rationale | Recommended Action |
| Use Milder Bases | Strong bases can accelerate the rate of protodeboronation. | Switch from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃ or CsF.[5] |
| Anhydrous Conditions | Water is a primary proton source for this side reaction. | Use rigorously dried solvents and reagents. Consider using boronic esters (e.g., pinacol esters) which are more stable towards hydrolysis.[2][5] |
| "Slow-Release" Strategy | Maintaining a low concentration of the free boronic acid minimizes its decomposition. | Employ boronic acid surrogates like MIDA boronates, which slowly release the active boronic acid under the reaction conditions.[1][6] |
2. Catalyst Poisoning by Fluoride: If you are using a fluoride source as a base (e.g., CsF, KF), the fluoride ions themselves can act as catalyst poisons.
-
Causality: Fluoride ions can coordinate strongly to the palladium center, potentially forming unreactive palladium-fluoride complexes that inhibit the catalytic cycle.[7][8][9] This can disrupt key steps like transmetalation and reductive elimination.[10] While fluoride can play a beneficial role in promoting transmetalation, an excess can be detrimental.[7][8][10]
Troubleshooting Fluoride Poisoning:
| Strategy | Rationale | Recommended Action |
| Optimize Base Stoichiometry | An excess of fluoride can be detrimental. | Carefully control the equivalents of the fluoride base used. Start with stoichiometric amounts relative to the limiting reagent. |
| Use a Halide Scavenger | This removes free halide ions from the reaction mixture. | The addition of a silver salt (e.g., Ag₂CO₃, AgOTf) can precipitate fluoride ions, preventing them from poisoning the catalyst.[9] |
| Select Halide-Tolerant Catalysts | Some ligand systems are more robust in the presence of halides. | Employ catalysts with bulky, electron-rich phosphine ligands which can sometimes mitigate deactivation.[9] |
Question 2: I'm observing significant formation of homocoupled boronic acid product. Why is this happening and how can I prevent it?
Answer: The formation of a biaryl product derived from the coupling of two boronic acid molecules is a common side reaction. With fluorinated boronic acids, this can be exacerbated by specific mechanisms.
1. Oxidative Homocoupling: This is often promoted by the presence of oxygen.
-
Causality: Oxygen can oxidize the Pd(0) catalyst to a Pd(II) species, which can then participate in a catalytic cycle that leads to homocoupling.[5]
Troubleshooting Oxidative Homocoupling:
| Strategy | Rationale | Recommended Action |
| Rigorous Degassing | Removing dissolved oxygen is critical. | Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[5] |
| Use a Pd(0) Precatalyst | Avoids in-situ reduction steps that can be sensitive to oxygen. | Start with a pre-formed Pd(0) source like Pd(PPh₃)₄ to bypass potentially problematic reduction steps.[6] |
2. Protonolysis/Second Transmetalation Pathway: For certain sterically hindered and electron-deficient systems, an alternative homocoupling mechanism can operate even in the absence of oxygen.[11][12]
-
Causality: This pathway involves the protonolysis of an Ar-Pd-X intermediate, followed by a second transmetalation with another molecule of boronic acid, leading to the homocoupled product.[11]
Troubleshooting this Pathway:
| Strategy | Rationale | Recommended Action |
| Ligand Selection | The right ligand can favor the desired cross-coupling over side reactions. | For hindered systems, employing specific ligands like SPhos has been shown to suppress this side reaction and favor the desired cross-coupling product.[11] |
Question 3: My reaction works, but I need to use a very high catalyst loading. How can I improve the efficiency?
Answer: High catalyst loading is often a symptom of ongoing, low-level catalyst deactivation. By addressing the root causes, you can often significantly reduce the amount of catalyst required.
1. Incremental Catalyst Deactivation: The issues discussed above (protodeboronation and fluoride poisoning) can slowly "kill" the catalyst over the course of the reaction, requiring a higher initial amount to reach completion.
Troubleshooting and Optimization:
-
Systematic Optimization: Revisit the troubleshooting steps for protodeboronation and fluoride poisoning. Even small adjustments can have a significant impact on catalyst longevity.
-
Diagnostic Experiment: To confirm catalyst deactivation, you can add a fresh portion of catalyst to a stalled reaction. If the reaction restarts, it's a strong indicator that the initial catalyst has been deactivated.[9]
2. Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can themselves degrade under certain reaction conditions, leading to the formation of inactive palladium black.[13]
Troubleshooting Ligand Degradation:
| Strategy | Rationale | Recommended Action |
| Use More Robust Ligands | Modern biarylphosphine ligands and N-heterocyclic carbenes (NHCs) offer enhanced stability. | Consider switching to more robust ligands like those from the Buchwald or Fu families, or explore the use of NHC-ligated palladium catalysts.[5][14] |
| Lower Reaction Temperature | Higher temperatures can accelerate ligand degradation. | Determine the lowest effective temperature for your reaction to help preserve the integrity of the catalyst system.[14] |
Visualizing the Troubleshooting Process
To aid in diagnosing issues, the following flowchart outlines a logical progression of troubleshooting steps.
Caption: Troubleshooting flowchart for reactions with fluorinated boronic acids.
Frequently Asked Questions (FAQs)
Q1: Are boronic esters always a better choice than boronic acids when working with fluorinated systems?
A1: Often, yes. Pinacol esters, for example, are generally more stable towards protodeboronation than their corresponding boronic acids because the pinacol group protects the boron center from attack by water and hydroxide.[2][15] However, the choice can be substrate-dependent. In some cases, the slow hydrolysis of the ester to the more reactive boronic acid is a key part of the reaction, and finding the right balance is crucial.[16]
Q2: How can I analytically confirm that catalyst deactivation is occurring?
A2: Several analytical techniques can provide insight into catalyst deactivation.[17]
-
Reaction Monitoring: Techniques like LC-MS or GC-MS can be used to track the disappearance of starting materials and the appearance of products and byproducts (like the protodeboronated arene). A reaction profile that plateaus before completion is a strong sign of deactivation.
-
Catalyst Characterization: For heterogeneous catalysts, or if palladium black is observed, surface analysis techniques can be employed. X-ray Photoelectron Spectroscopy (XPS) can detect poisons on the catalyst surface.[17][18] Elemental analysis can identify foreign matter that may have deposited on the catalyst.[17]
Q3: Can the position of the fluorine atom on the aromatic ring affect catalyst stability?
A3: Yes, the position of fluorine substituents significantly influences the electronic properties of the boronic acid and its reactivity.
-
ortho-Fluorine: An ortho-fluoro substituent can increase the rate of protodeboronation due to through-space electronic effects and potential intramolecular interactions.[2]
-
Multiple Fluorine Substituents: Polyfluorinated arylboronic acids are highly electron-deficient and can be particularly prone to decomposition under basic conditions.[3] They may require specialized catalyst systems to be coupled efficiently.[3]
Q4: Are there alternatives to palladium catalysts for coupling fluorinated boronic acids that might be less prone to these deactivation pathways?
A4: While palladium is the most common catalyst for Suzuki-Miyaura reactions, nickel-based catalysts have emerged as powerful alternatives, particularly for challenging substrates.[19] Nickel catalysts can operate via different mechanisms and may be more tolerant to certain conditions or functional groups. For instance, Ni(0)/PCy₃ has been shown to be effective for coupling electron-poor, fluoro-containing arylboronic acids with aryl arenesulfonates under non-aqueous conditions, which can help minimize protodeboronation.[19]
Experimental Protocols
Protocol 1: Diagnostic Test for Catalyst Deactivation
This protocol is designed to determine if catalyst deactivation is the primary cause of a stalled reaction.
-
Set up the initial reaction: Following your standard procedure, assemble the reaction with the aryl halide (1.0 equiv), fluorinated boronic acid (1.2–1.5 equiv), base (2.0–3.0 equiv), palladium precatalyst, and ligand in degassed solvent under an inert atmosphere.
-
Monitor the reaction: At regular intervals (e.g., every hour), take a small aliquot of the reaction mixture, quench it, and analyze by LC-MS or GC-MS to determine the conversion to product.
-
Identify the stall point: Continue monitoring until the reaction progress has clearly stalled (i.e., no significant increase in conversion over two consecutive time points).
-
Introduce fresh catalyst: Under a positive pressure of inert gas, add a second portion of the palladium precatalyst and ligand (typically 25-50% of the initial loading).
-
Resume monitoring: Continue to monitor the reaction progress at regular intervals.
-
Analyze the results:
-
Reaction Restarts: If the conversion to product begins to increase again after the addition of fresh catalyst, this is a strong indication that the original catalyst was deactivated.
-
No Change: If the reaction remains stalled, the issue may lie with the stability of the starting materials under the reaction conditions or a different inhibiting factor.
-
Visualizing the Diagnostic Workflow
Caption: Workflow for diagnosing catalyst deactivation in a stalled reaction.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 18. alfachemic.com [alfachemic.com]
- 19. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Couplings with (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid
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Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific substrate and enhance the efficiency and reproducibility of their synthetic routes. The electron-withdrawing nature of the fluoro and methoxycarbonyl groups on this boronic acid presents unique challenges that necessitate careful consideration of reaction parameters, particularly the choice of base.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions grounded in mechanistic principles.
Question 1: My reaction yield is consistently low or non-existent. What are the likely causes and how can I fix it?
Answer:
Low yields with this compound are often multifactorial. The electron-deficient nature of the aryl ring can slow down key steps in the catalytic cycle and increase the propensity for side reactions. Here’s a systematic approach to troubleshooting:
-
Inadequate Base Strength: The primary role of the base in the Suzuki-Miyaura reaction is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which facilitates the crucial transmetalation step.[1][2] For an electron-deficient boronic acid like this one, a stronger base is often required to drive this equilibrium.[3]
-
Protodeboronation (Hydrolytic Deboronation): This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, especially problematic with electron-deficient arylboronic acids.[4][5][6] This process is often exacerbated by the presence of water and certain bases.
-
Solution:
-
Use a Milder, Less Hydroxide-Generating Base: Potassium phosphate (K₃PO₄) or potassium fluoride (KF) can be effective alternatives.[4]
-
Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excessive amounts can promote protodeboronation. Using anhydrous solvents and reagents can mitigate this issue.
-
Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[7][8]
-
-
-
Catalyst and Ligand Inefficiency: The choice of palladium catalyst and ligand system is critical for coupling electron-deficient partners.
-
Solution: Employ electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), which can promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[3][4] Modern palladium precatalysts (e.g., XPhos Pd G3) can also improve catalyst stability and activity.[3]
-
Question 2: I am observing significant formation of a homocoupled byproduct of my boronic acid. What causes this and how can it be prevented?
Answer:
Homocoupling of the boronic acid to form a biaryl species is a common side reaction, often indicating an issue with the catalytic cycle.[8]
-
Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of boronic acids and can also damage the palladium catalyst.[3][9]
-
Solution: Ensure your reaction vessel and solvents are thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) for an adequate amount of time.[4] Maintaining a positive pressure of inert gas throughout the reaction is crucial.
-
-
Inefficient Pd(II) to Pd(0) Reduction: If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[3] If this reduction is slow or incomplete, the remaining Pd(II) can promote homocoupling.[8]
-
Solution: Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst designed for efficient in situ reduction can minimize this side reaction.[10]
-
Question 3: The methoxycarbonyl group on my boronic acid is being hydrolyzed during the reaction. How can I select a base that avoids this?
Answer:
The ester functionality is susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures.
-
Strong, Nucleophilic Bases: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of water will readily hydrolyze the ester to a carboxylic acid.
-
Solution: Opt for weaker, non-nucleophilic bases. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are generally good choices that are less likely to cause ester hydrolysis.[4][11] Organic bases like triethylamine (TEA) are even milder, but often less effective in promoting the Suzuki coupling itself.[4] It's a balance between activating the boronic acid and preserving the ester. Screening a few different bases is often the best approach.
-
FAQs: Quick Reference
What is the primary role of the base in the Suzuki-Miyaura coupling?
The base facilitates the transmetalation step by converting the boronic acid into a more nucleophilic boronate species.[1][12] This "ate" complex then readily transfers its organic group to the palladium center.[1] There are two main proposed mechanisms: the "boronate pathway," where the base activates the boronic acid, and the "hydroxide pathway," where the base reacts with the palladium complex first.[1][13]
Why are stronger bases like K₃PO₄ or Cs₂CO₃ often recommended for electron-deficient boronic acids?
Electron-withdrawing groups on the boronic acid decrease its nucleophilicity. A stronger base is needed to more effectively form the boronate "ate" complex, thereby increasing its reactivity towards the palladium center and facilitating transmetalation.[3][12]
Can I use an organic base like triethylamine (TEA)?
While organic bases are mild and can be useful for substrates with base-sensitive functional groups, they are often less effective than inorganic bases in promoting Suzuki couplings, leading to lower yields.[4]
Is water necessary in my reaction?
A small amount of water can be beneficial as it can help to dissolve the inorganic base and facilitate the formation of the active catalytic species.[14] However, excess water can promote the undesirable protodeboronation side reaction.[4] For sensitive substrates, anhydrous conditions or the use of boronic esters are often preferred.
Experimental Protocols and Data
Protocol 1: General Procedure for Screening Bases
This protocol provides a starting point for optimizing the base for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)
-
Base (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or a mixture with water)
Procedure:
-
To a reaction vial containing a stir bar, add the aryl bromide, this compound, palladium catalyst, and base.
-
Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Comparative Base Performance
The following table summarizes typical outcomes when using different bases for the coupling of an electron-deficient boronic acid. Yields are illustrative and will vary depending on the specific coupling partners and conditions.
| Base | Typical Solvent System | Relative Strength | Common Issues | Suitability for this compound |
| Na₂CO₃ | Toluene/H₂O, Dioxane/H₂O | Weak | May be insufficient for activation, leading to low yield. | Low to Moderate |
| K₂CO₃ | Dioxane/H₂O | Moderate | Generally reliable, but may still be too weak for this substrate. | Moderate |
| K₃PO₄ | Toluene, Dioxane (often anhydrous) | Strong | Excellent for sensitive substrates; helps mitigate protodeboronation.[4] | High |
| Cs₂CO₃ | Dioxane | Strong | Often gives the highest yields but is more expensive.[4] | Very High |
| NaOH/KOH | Toluene/H₂O | Very Strong | High risk of ester hydrolysis and other side reactions.[1] | Low (Not Recommended) |
| TEA | Toluene | Weak (Organic) | Often ineffective, leading to very low conversion.[4] | Very Low |
Mechanistic Insights and Visualizations
The efficiency of the Suzuki-Miyaura coupling is intrinsically linked to the delicate balance within its catalytic cycle. The choice of base directly influences the rate-determining transmetalation step.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
The diagram above illustrates the key steps. For an electron-deficient boronic acid, the equilibrium between the boronic acid and the more reactive boronate species must be shifted to the right. A stronger base achieves this more effectively, thereby increasing the rate of transmetalation and the overall reaction efficiency.
Caption: Troubleshooting flowchart for low-yield reactions.
This troubleshooting flowchart provides a logical sequence of steps to diagnose and resolve common issues encountered when using this challenging boronic acid. By systematically addressing the potential points of failure, you can significantly improve your chances of a successful coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Palladium Catalysts for Cross-Coupling Reactions of Fluorinated Substrates
Welcome to our in-depth guide on the comparative yield analysis of palladium catalysts for reactions involving fluorinated substrates. In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a paramount strategy for modulating physicochemical and biological properties. However, the inherent strength of the carbon-fluorine (C-F) bond presents a significant synthetic challenge. This guide is designed for researchers, scientists, and drug development professionals seeking to navigate the complexities of palladium-catalyzed cross-coupling reactions with these challenging substrates. We will delve into the nuances of catalyst selection, supported by experimental data and mechanistic insights, to empower you to optimize your synthetic strategies.
The Challenge and Opportunity of the C-F Bond
The C-F bond is the strongest single bond to carbon in organic chemistry, with a bond dissociation energy of approximately 110-130 kcal/mol. This strength, which imparts metabolic stability and unique electronic properties to fluorinated compounds, also renders the C-F bond notoriously difficult to functionalize. Palladium catalysis has emerged as a powerful tool for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through the activation of C-F bonds. The choice of the palladium catalyst, particularly the ligand coordinated to the metal center, is critical for achieving high yields and broad substrate scope.
A Comparative Analysis of Leading Palladium Catalyst Systems
The efficacy of a palladium catalyst in activating a C-F bond is intricately linked to the electronic and steric properties of its supporting ligands. Below, we compare several classes of palladium catalysts that have demonstrated success in cross-coupling reactions of fluorinated substrates.
Buchwald's Biarylphosphine Ligands
The Buchwald group has developed a portfolio of electron-rich and sterically hindered biarylphosphine ligands that are highly effective for a range of cross-coupling reactions, including those involving C-F bond activation. Ligands such as SPhos, XPhos, and RuPhos have become indispensable tools in this field. The steric bulk of these ligands promotes the formation of monoligated, 14-electron Pd(0) species, which are highly reactive in the oxidative addition step.
Hartwig's Ferrocene-Based and Alkylphosphine Ligands
John F. Hartwig's contributions, particularly in the development of ferrocene-based ligands like Josiphos and trialkylphosphine ligands such as tBu₃P, have also significantly advanced the field.[1] These ligands, known for their robustness and high activity, have been successfully applied in Buchwald-Hartwig amination and other cross-coupling reactions involving challenging substrates.[1]
Other Notable Ligand Systems
Beyond the well-established Buchwald and Hartwig ligands, other systems have shown promise. For instance, BrettPhos has been identified as a highly effective ligand for the arylation of multifluoro-aromatics, facilitating the oxidative addition of C–F bonds.[2] The choice of ligand is often reaction-specific, and empirical screening is frequently necessary to identify the optimal conditions for a given transformation.
Quantitative Comparison of Catalyst Performance
To provide a clearer picture of catalyst performance, the following tables summarize representative data from the literature for Suzuki-Miyaura and Buchwald-Hartwig amination reactions of fluorinated substrates.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Fluoroarenes
| Entry | Fluoroarene | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 1-Bromo-4-fluorobenzene | Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 | [3] |
| 2 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic Acid | G-COOH-Pd-10 | - | K₂CO₃ | DMF/H₂O | 110 | >95 | [3] |
| 3 | Hexafluorobenzene | Diarylzinc | Pd₂(dba)₃ (5) | P(o-tolyl)₃ (10) | - | THF | 60 | 85 | [4][5] |
| 4 | ortho-Difluorobenzene | Aryl Grignard | PdCl₂(dppf) (1) | - | - | THF | RT | 91 | [2] |
| 5 | 1-(Fluoromethyl)-4-nitrobenzene | Phenylboronic Acid | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | Cs₂CO₃ | Toluene | 100 | 95 | [6] |
Table 2: Comparative Yields in Buchwald-Hartwig Amination of Fluoroarenes
| Entry | Fluoroarene | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 1-Bromo-4-fluorobenzene | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 98 | [7] |
| 2 | 4-Fluoroacetophenone | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 85 | [7] |
| 3 | 1-Fluoro-4-nitrobenzene | Aniline | Pd₂(dba)₃ (1) | Xantphos (1.5) | Cs₂CO₃ | Dioxane | 100 | 92 | [8] |
| 4 | Electron-deficient Aryl Fluorides | Aryl N-tosylhydrazones | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ | Dioxane | 110 | up to 88 | [9] |
Mechanistic Considerations: The Palladium Catalytic Cycle
Understanding the mechanism of palladium-catalyzed C-F activation is crucial for rational catalyst design and reaction optimization. The generally accepted catalytic cycle for a Suzuki-Miyaura coupling is depicted below.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling of a fluoroarene.
The key and often rate-limiting step is the oxidative addition of the C-F bond to the Pd(0) center.[2] Electron-rich ligands enhance the electron density on the palladium, facilitating this challenging step. For perfluorinated compounds, additives like lithium iodide (LiI) can promote the oxidative addition.[4][5][10]
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility of your results, we provide the following detailed experimental protocols for representative Suzuki-Miyaura and Buchwald-Hartwig reactions.
Protocol for Suzuki-Miyaura Coupling of 1-Bromo-4-fluorobenzene with Phenylboronic Acid
This protocol is adapted from literature procedures and demonstrates a highly efficient coupling using a Buchwald ligand.[3]
Materials:
-
1-Bromo-4-fluorobenzene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (4 mL)
-
Water (0.4 mL)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add 1-bromo-4-fluorobenzene and phenylboronic acid to the flask.
-
Add toluene and water to the reaction mixture.
-
Seal the flask and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Protocol for Buchwald-Hartwig Amination of 1-Fluoro-4-nitrobenzene with Aniline
This protocol illustrates a robust method for C-N bond formation with a fluorinated substrate.[8]
Materials:
-
1-Fluoro-4-nitrobenzene (1.0 mmol)
-
Aniline (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Xantphos (0.015 mmol, 1.5 mol%)
-
Cesium carbonate (Cs₂CO₃, 1.4 mmol)
-
1,4-Dioxane (5 mL)
-
Schlenk tube and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a Schlenk tube.
-
Add 1-fluoro-4-nitrobenzene and aniline to the tube.
-
Add 1,4-dioxane to the reaction mixture.
-
Seal the tube and heat the reaction mixture at 100 °C with stirring for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Conclusion and Future Outlook
The palladium-catalyzed functionalization of fluorinated substrates has evolved into a cornerstone of modern synthetic chemistry. The development of sophisticated ligand systems has enabled the efficient coupling of a wide array of fluorinated compounds. While significant progress has been made, challenges remain, particularly in the activation of C(sp³)-F bonds and the development of more sustainable and cost-effective catalytic systems. Future research will likely focus on the use of earth-abundant metal catalysts and the development of novel ligands with even greater reactivity and selectivity. By understanding the principles outlined in this guide, researchers can more effectively harness the power of palladium catalysis to synthesize the next generation of fluorinated molecules.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds | Semantic Scholar [semanticscholar.org]
- 6. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
The Fluorine Advantage: A Comparative Guide to Difluorinated Phenylboronic Acids in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heterobiaryl scaffolds critical to pharmaceutical and materials science. The choice of the organoboron reagent is a pivotal decision that dictates the efficiency, scope, and outcome of this powerful transformation. This guide provides an in-depth technical comparison of difluorinated phenylboronic acids against their non-fluorinated and monofluorinated counterparts, elucidating the distinct advantages conferred by the presence of two fluorine atoms. The insights and data presented herein are curated for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies and leverage the unique properties of fluorinated building blocks.
The strategic incorporation of fluorine into organic molecules is a well-established strategy to modulate a compound's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Difluorinated phenylboronic acids serve as invaluable reagents for introducing these desirable difluorophenyl moieties.
The Mechanism of Action: How Fluorine Enhances Reactivity
The enhanced performance of difluorinated phenylboronic acids in Suzuki-Miyaura couplings is rooted in the fundamental electronic effects of the fluorine atoms. The reaction proceeds through a catalytic cycle involving a palladium catalyst, which typically consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The electron-withdrawing nature of the two fluorine atoms significantly influences the transmetalation step, which is often the rate-determining step of the cycle.
The strong inductive effect (-I) of the fluorine atoms withdraws electron density from the aromatic ring, increasing the Lewis acidity of the boron center. This enhanced acidity is thought to facilitate the formation of the boronate species, which is the active nucleophile in the transmetalation step. The increased electrophilicity of the boron atom can lead to a faster and more efficient transfer of the aryl group to the palladium center, resulting in higher reaction rates and, consequently, improved yields.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The theoretical advantages of difluorinated phenylboronic acids are borne out in their experimental performance. The following data, compiled from various studies, illustrates the superior reactivity of these reagents compared to phenylboronic acid and 4-fluorophenylboronic acid. While direct head-to-head comparisons under identical conditions are not always available, the collective data provides a clear trend.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling with 4-Bromoanisole
| Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~90 | |
| 4-Fluorophenylboronic Acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 | |
| 2,4-Difluorophenylboronic Acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 | |
| 3,4-Difluorophenylboronic Acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 |
Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
The data clearly indicates that both 2,4- and 3,4-difluorophenylboronic acid can achieve high yields in significantly shorter reaction times and at lower temperatures compared to their non-fluorinated and monofluorinated counterparts.
Experimental Protocols: A Practical Guide
A well-defined and reproducible experimental protocol is essential for success in the laboratory. Below are two representative, detailed procedures for the Suzuki-Miyaura cross-coupling reaction using difluorinated phenylboronic acids.
Protocol 1: Suzuki-Miyaura Coupling of 2,4-Difluorophenylboronic Acid with 5-Bromosalicylic Acid
This protocol is adapted from a procedure for the synthesis of Diflunisal.
Materials:
-
5-Bromosalicylic acid (1.0 equiv)
-
2,4-Difluorophenylboronic acid (1.5 equiv)
-
Palladium(II) chloride (PdCl₂) (1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add PdCl₂ (0.01 equiv).
-
Add a 1:1 (v/v) mixture of DMF and deionized water.
-
Add 5-bromosalicylic acid (1.0 equiv) and 2,4-difluorophenylboronic acid (1.5 equiv).
-
Slowly add an aqueous solution of K₂CO₃ (2.0 equiv).
-
Heat the reaction mixture to 75 °C and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 1.7 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid with a Heteroaryl Halide
This protocol is a general procedure suitable for the coupling of heteroaryl chlorides.
Materials:
-
Heteroaryl chloride (1.0 equiv)
-
2,5-Difluorophenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane, anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the heteroaryl chloride (1.0 equiv), 2,5-difluorophenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Navigating Potential Challenges: The Protodeboronation Side Reaction
A key consideration when working with electron-deficient boronic acids, including polyfluorinated derivatives, is the potential for a competing side reaction known as protodeboronation. This undesired pathway involves the cleavage of the carbon-boron bond, leading to the formation of the corresponding arene and a reduction in the yield of the desired cross-coupled product.
The propensity for protodeboronation is influenced by several factors, including the base, solvent, and temperature. Generally, stronger bases and more protic solvents can exacerbate this side reaction. Therefore, careful optimization of the reaction conditions is crucial to minimize protodeboronation and maximize the yield of the desired biaryl product. The choice of a milder base, such as K₃PO₄ or Cs₂CO₃, and the use of anhydrous solvents can often mitigate this issue.
Visualizing the Process
To further clarify the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the general workflow for a typical cross-coupling experiment.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.
Conclusion
Difluorinated phenylboronic acids offer a distinct advantage in Suzuki-Miyaura cross-coupling reactions, primarily due to the electron-withdrawing nature of the fluorine atoms, which accelerates the rate-determining transmetalation step. This leads to higher reaction efficiencies, often allowing for milder reaction conditions and shorter reaction times compared to their non-fluorinated and monofluorinated analogs. While the potential for protodeboronation requires careful consideration and optimization of reaction conditions, the benefits of employing these reagents in the synthesis of complex, fluorinated molecules for pharmaceutical and materials science applications are undeniable. By understanding the underlying mechanistic principles and adhering to robust experimental protocols, researchers can effectively harness the power of difluorinated phenylboronic acids to advance their synthetic endeavors.
A Senior Application Scientist's Guide to Biaryl Synthesis: Evaluating Alternatives to (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Quest for the Perfect Biaryl Synthesis
The biaryl motif is a cornerstone of modern molecular design, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has become a dominant strategy for forging these critical carbon-carbon bonds, prized for its functional group tolerance and the generally low toxicity of its organoboron reagents.[1][2][3] Reagents like (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid are workhorses in this field, offering a pre-functionalized ring ready for coupling.
However, an over-reliance on a single class of reagents can stifle innovation and lead to suboptimal outcomes when faced with complex synthetic challenges. Boronic acids, for all their utility, are not without their drawbacks, including potential instability and susceptibility to side reactions like protodeboronation.[4][5]
This guide provides an in-depth comparison of viable alternatives to this specific boronic acid, moving from related organoboron species to entirely different cross-coupling paradigms and modern C-H activation strategies. Our goal is to equip the discerning researcher with a comprehensive decision-making framework, supported by experimental data and detailed protocols, to select the optimal method for any given synthetic challenge.
The Benchmark: Understanding the Suzuki-Miyaura Catalytic Cycle
To evaluate alternatives, we must first understand the standard. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The choice of base is critical, as it facilitates the crucial transmetalation step by activating the boronic acid into a more nucleophilic boronate "ate" complex or by forming a more reactive palladium(II) hydroxide species.[6]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 1: Superior Stability within the Organoboron Family
The primary limitation of boronic acids is the trade-off between reactivity and stability.[4] They are susceptible to decomposition, which can complicate storage, handling, and stoichiometry.[4][7] The following alternatives address this challenge by protecting the reactive C-B bond.
Boronic Esters (e.g., Pinacol Esters)
Boronate esters, particularly those derived from pinacol, are a common first choice for overcoming the stability issues of boronic acids.[4] They are typically stable, crystalline solids that can be easily purified by silica gel chromatography.
Core Directive: The key insight is that boronic esters do not necessarily require prior hydrolysis to the boronic acid to participate in the catalytic cycle. Kinetic, structural, and computational studies have shown they can undergo transmetalation directly, with the rate being influenced by the electronic properties of the ester's oxygen atoms.[2][3]
Performance Comparison: Boronic Acid vs. Pinacol Boronate Ester
| Feature | Boronic Acids | Boronic Esters (Pinacol) | Rationale & Justification |
|---|---|---|---|
| Stability | Moderate; prone to oxidation & protodeboronation[4][5] | High; often crystalline, stable to air and chromatography[4][7] | The bulky, stable pinacol group protects the boron center from degradation pathways. |
| Handling | Can be challenging to purify and handle | Easy to purify, weigh, and store long-term | Solid, crystalline nature aids in precise measurement and handling. |
| Reactivity | Generally higher/faster reaction rates[4] | Generally lower/slower reaction rates | The enhanced stability comes at the cost of attenuated reactivity, which may require more forcing conditions. |
| Synthesis | Multiple routes available | Readily synthesized via Miyaura Borylation from aryl halides[8] | The Miyaura Borylation provides a reliable and functional-group-tolerant route to diverse boronate esters. |
Potassium Organotrifluoroborates (R-BF₃K)
First characterized decades ago, potassium organotrifluoroborates have gained significant traction as exceptionally stable and versatile coupling partners.[5] They are crystalline, monomeric salts that are stable to air and moisture, overcoming the issue of boronic acids forming cyclic trimeric anhydrides (boroxines).[9][10][11]
Core Directive: The trifluoroborate moiety acts as a robust protecting group. Under basic conditions, it is slowly hydrolyzed to release the active boronic acid or boronate species required for transmetalation. This slow-release mechanism can be advantageous in preventing side reactions. In some systems, organotrifluoroborates have been shown to be more reactive than the corresponding boronic acids.[12]
Performance Comparison: Boronic Acid vs. Organotrifluoroborate
| Feature | Boronic Acids | Potassium Organotrifluoroborates (R-BF₃K) | Rationale & Justification |
|---|---|---|---|
| Stability | Moderate | Excellent; stable to air, moisture, and many reagents[9][10] | The strong B-F bonds and anionic character confer high stability. |
| Handling | Variable | Excellent; free-flowing crystalline solids | Their salt-like nature makes them easy to handle and store indefinitely.[11] |
| Reactivity | Good | Good to Excellent; can be more reactive in certain cases[12] | The in-situ generation of the active boron species can lead to high yields. |
| Scope | Broad | Broad; compatible with a wide range of functional groups | The stability of the R-BF₃K group allows for chemical manipulation of other parts of the molecule.[9] |
MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates represent a paradigm shift in organoboron chemistry, enabling complex, multi-step syntheses that were previously impractical.[13][14] They serve as a robust protecting group for the boronic acid, rendering it inert to a wide range of anhydrous reaction conditions, including subsequent cross-coupling reactions.[13][15]
Core Directive: The power of MIDA boronates lies in their application in Iterative Cross-Coupling (ICC) . A bifunctional "haloboronic acid" building block, protected as a MIDA boronate, can be coupled via its halide. The MIDA group is then cleaved with a mild aqueous base to unmask the boronic acid, which is then ready for the next coupling reaction. This process can be repeated to build complex molecules in a modular, programmable fashion.[14][16][17]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]
- 15. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Electronic Effects of Fluorine in Suzuki-Miyaura Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, pivotal for creating carbon-carbon bonds, especially in the synthesis of biaryl compounds essential for drug discovery and materials science.[1] The strategic incorporation of fluorine atoms into molecular scaffolds can dramatically alter the physicochemical and biological properties of molecules, including their metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, fluorinated arylboronic acids and aryl halides are indispensable reagents. This guide provides an in-depth analysis of the electronic effects of fluorine atoms on the Suzuki-Miyaura reaction, offering a comparative perspective supported by experimental data and mechanistic insights.
The Dual Nature of Fluorine's Electronic Influence
The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect (-I), which significantly influences the reactivity of the aromatic ring. However, fluorine also possesses lone pairs of electrons that can participate in resonance, leading to a +M (mesomeric) or +R (resonance) effect, donating electron density to the π-system. The interplay between these opposing effects is highly dependent on the position of the fluorine atom relative to the reacting center (the carbon-boron or carbon-halogen bond).
Inductive Effect (-I)
The potent electron-withdrawing nature of fluorine through the σ-bond framework is its dominant electronic feature. This effect has several important consequences for the Suzuki-Miyaura reaction:
-
Activation of Aryl Halides: In the case of fluorinated aryl halides, the strong -I effect of fluorine increases the electrophilicity of the carbon atom bonded to the halogen. This facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle, particularly for less reactive aryl chlorides and bromides.[3] However, the exceptional strength of the C-F bond itself makes aryl fluorides challenging substrates, often requiring specialized catalyst systems.[4][5]
-
Influence on Boronic Acids/Esters: For fluorinated arylboronic acids, the -I effect can make the boronic acid more Lewis acidic, potentially influencing the transmetalation step.[1]
Mesomeric Effect (+M)
The lone pairs on the fluorine atom can be delocalized into the aromatic π-system. This electron-donating resonance effect is most pronounced when the fluorine is positioned ortho or para to the reacting center.
-
Ortho- and Para-Positions: In these positions, the +M effect can partially counteract the -I effect, influencing the overall electron density of the ring and potentially modulating the reactivity of the C-B or C-X bond.
-
Meta-Position: At the meta position, the resonance effect is negligible, and the strong -I effect dominates, leading to a more electron-deficient aromatic ring.
Mechanistic Implications in the Suzuki-Miyaura Catalytic Cycle
The electronic effects of fluorine impact several key steps of the Suzuki-Miyaura reaction.
-
Oxidative Addition: As mentioned, the electron-withdrawing nature of fluorine on the aryl halide partner generally accelerates this step. Studies have shown that aryl fluorides bearing electron-withdrawing groups can undergo Suzuki-Miyaura reactions, although this often requires specialized nickel or palladium catalysts.[5][6]
-
Transmetalation: This step involves the transfer of the aryl group from the boron atom to the palladium center. The electronic nature of the fluorinated arylboronic acid plays a crucial role here. While the electron-withdrawing fluorine atoms can influence the transmetalation step, they can also increase the likelihood of protodeboronation, an undesirable side reaction that cleaves the carbon-boron bond.[1] The use of fluoride ions as a base or additive can play a triple role: favoring transmetalation, catalyzing reductive elimination, but also potentially forming unreactive anionic boronate species.[7][8]
-
Reductive Elimination: This is the final step where the new C-C bond is formed, and the palladium(0) catalyst is regenerated. The electronic properties of both aryl groups on the palladium complex can influence the rate of this step. Electron-withdrawing groups, such as fluorine, on the aryl rings can promote reductive elimination.[8]
Performance Comparison: Fluorinated vs. Non-Fluorinated Substrates
The impact of fluorine substitution is best illustrated through comparative experimental data. The following tables summarize the performance of various fluorinated substrates in Suzuki-Miyaura reactions. It is important to note that direct comparisons of yields across different studies can be challenging due to variations in reaction conditions.[1]
Table 1: Comparison of Boronic Acids in Coupling with 1-bromo-4-fluorobenzene [2]
| Boronic Acid | Temperature (°C) | Time (h) | Conversion (%) |
| Phenylboronic acid | 110 | 3 | ~60 |
| 4-Fluorophenylboronic acid | 110 | 3 | ~95 |
| 4-Vinylphenylboronic acid | 110 | 3 | ~85 |
| 4-Carboxyphenylboronic acid | 110 | 3 | ~70 |
Data adapted from a study using a Pd nanoparticle catalyst. The results indicate that the presence of a fluorine atom on the boronic acid partner can lead to higher conversion rates under these conditions.[2]
Table 2: Influence of Fluorine Position on Aryl Bromide Reactivity [2]
| Aryl Bromide | Boronic Acid | Temperature (°C) | Time (h) | Conversion (%) |
| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | 110 | 24 | ~90 |
| 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | 110 | 24 | ~95 |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | 110 | 24 | >95 |
This data suggests that the position of the fluorine substituent on the aryl bromide does not have a dramatic impact on the catalytic activity, implying that steric effects may not be the determining factor in these specific cases.[2]
Hammett Analysis: Quantifying Electronic Effects
The Hammett equation, log(k/k₀) = σρ, provides a framework for quantifying the electronic influence of substituents on reaction rates and equilibria.[9] The substituent constant (σ) reflects the electronic effect of a substituent, while the reaction constant (ρ) indicates the sensitivity of a reaction to these effects.
For fluorinated compounds, the Hammett σ values are crucial for predicting reactivity. For instance, a Hammett analysis of the solvolytic lability of aryltrifluoroborates showed that electron-withdrawing substituents retard the rate of solvolysis, while electron-donating groups enhance it.[10][11] This has direct implications for the stability and reactivity of these reagents in Suzuki-Miyaura couplings.
Experimental Protocols
A standardized protocol is essential for the objective comparison of different reagents. Below is a general experimental procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark various fluorinated phenylboronic acids.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
Fluorinated phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, the fluorinated phenylboronic acid, the palladium catalyst, the ligand, and the base.[1]
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Conclusion
The electronic effects of fluorine in Suzuki-Miyaura reactions are multifaceted, arising from a balance of strong inductive withdrawal and position-dependent mesomeric donation. These effects significantly influence the key steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. While the electron-withdrawing nature of fluorine generally enhances the reactivity of aryl halides, its impact on arylboronic acids is more complex, with the potential for both increased reactivity and undesired side reactions like protodeboronation. A thorough understanding of these electronic principles is paramount for researchers and drug development professionals to effectively harness the power of fluorinated building blocks in the synthesis of novel and valuable compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Hammett equation - Wikipedia [en.wikipedia.org]
- 10. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Confirming Suzuki-Miyaura Coupling with (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid
For researchers at the forefront of drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction is an essential synthetic tool.[1][2][3] The successful formation of a new carbon-carbon bond is the pivotal moment of the reaction, yet it is the rigorous, multi-faceted confirmation of this event that ensures the integrity of the final product and the validity of subsequent research. When working with highly functionalized and electronically distinct building blocks like (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid, a nuanced and orthogonal approach to characterization is not just recommended—it is imperative.
This guide provides an in-depth comparison of the primary analytical techniques used to confirm successful coupling. It moves beyond a simple listing of methods to explain the causality behind experimental choices, empowering you to design a self-validating system for your synthetic products.
The Analytical Imperative: An Orthogonal Approach
No single technique provides a complete picture. A robust validation strategy relies on orthogonal methods—techniques that measure different physical properties of the molecule. For the product of a Suzuki coupling with this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when possible, X-ray Crystallography, offers an unassailable confirmation of structure and purity.
Caption: Orthogonal workflow for Suzuki coupling product validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for confirming Suzuki coupling, providing detailed information about the electronic environment of specific nuclei.[2][4] For this particular boronic acid, the presence of ¹H, ¹³C, and ¹⁹F nuclei offers multiple, distinct handles for analysis.
¹⁹F NMR: The Definitive Indicator
Given the two fluorine atoms on the boronic acid, ¹⁹F NMR is the most direct and sensitive method for monitoring reaction success.[5] The chemical shift of a fluorine nucleus is exquisitely sensitive to its electronic environment. The transformation from a boronic acid to a biaryl system induces a significant and predictable change in the ¹⁹F chemical shift.
Causality: The C-B bond of the boronic acid is replaced by a C-C bond to a new aryl group. This alters the electron density around the C-F bonds, causing the fluorine nuclei to resonate at a different frequency. The disappearance of the starting material's ¹⁹F signal and the appearance of a new signal is a clear indication of coupling. Because ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, this technique is both sensitive and quantitative.[5][6]
Experimental Protocol: ¹⁹F NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified product (or a crude reaction aliquot) in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is appropriate for your compound's solubility.
-
Instrument Setup: Use a standard 5 mm NMR tube. On the spectrometer, select a ¹⁹F experiment. No complex pulse sequence is needed for a simple 1D spectrum.
-
Acquisition: Acquire the spectrum. ¹⁹F spectra can have a wide chemical shift range, so ensure the spectral width is adequate (~200 ppm is often sufficient for organofluorines).[5]
-
Analysis: Compare the spectrum to that of the starting this compound. Look for the complete disappearance of the starting material's singlet and the appearance of a new singlet (or multiplet, depending on the coupling partner) at a different chemical shift. The integration of the new peak relative to an internal standard can provide the reaction yield.[7]
¹H and ¹³C NMR: Confirming the Complete Structure
While ¹⁹F NMR confirms the transformation at the fluorinated ring, ¹H and ¹³C NMR confirm the structure of the entire molecule, including the newly introduced aryl group.
-
¹H NMR: Look for the disappearance of the B(OH)₂ protons (often a broad singlet, which can exchange with water) from the starting material. More importantly, observe the appearance of new aromatic proton signals corresponding to the coupled partner and the characteristic shifts of the protons on the difluorophenyl ring.
-
¹³C NMR: The most critical signal to analyze is the quaternary carbon where the new C-C bond is formed. Its chemical shift will change significantly from the C-B carbon in the starting material. Additionally, the appearance of signals for the new aryl group provides further confirmation.
| Technique | Key Observation for Successful Coupling | Information Provided |
| ¹⁹F NMR | Disappearance of starting material signal; appearance of a new, shifted product signal. | Confirms reaction at the fluorinated ring. Quantitative.[4] |
| ¹H NMR | Disappearance of B(OH)₂ protons; appearance of new aromatic signals. | Confirms the presence of both coupling partners in the product. |
| ¹³C NMR | Shift of the C-B carbon to a C-C quaternary carbon; new aromatic carbon signals. | Confirms C-C bond formation and the complete carbon skeleton. |
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry provides a rapid and highly sensitive confirmation of the product's molecular weight.[8] Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with Liquid Chromatography (LC-MS), are ideal.
Causality: A successful Suzuki coupling results in a product with a molecular weight equal to the sum of the two aryl fragments minus the B(OH)₂ group from the boronic acid and the halide from the coupling partner. Observing the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) corresponding to this calculated mass is strong evidence of success.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Method Development: Choose an appropriate LC column (e.g., C18) and a mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid) to achieve good separation of the product from any remaining starting materials or byproducts.
-
Injection & Ionization: Inject the sample into the LC-MS system. The eluent is directed into the mass spectrometer's ion source (e.g., ESI).
-
Mass Analysis: The mass analyzer will detect the mass-to-charge ratio (m/z) of the ions.
-
Data Interpretation: Look for a peak in the mass spectrum that corresponds to the exact calculated molecular weight of the desired biaryl product. The isotopic pattern should also match the theoretical distribution for the elemental composition.[8]
Caption: Experimental workflow for LC-MS analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Supportive Role
FTIR spectroscopy is useful for identifying the presence and absence of key functional groups by detecting their vibrational frequencies.[9][10] While not as structurally definitive as NMR or MS, it provides valuable supporting evidence.
Causality: The boronic acid starting material has a distinct, broad O-H stretch (around 3200-3500 cm⁻¹) and a B-O stretch (around 1300-1400 cm⁻¹). Upon successful coupling, these vibrations will disappear. The spectrum of the product will be dominated by the characteristic vibrations of the biaryl system, including C=C aromatic stretches, C-H bends, and the strong C=O stretch from the methoxycarbonyl group.[11][12]
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid, purified product directly onto the ATR crystal. No special preparation is needed.
-
Background Scan: Run a background spectrum of the empty ATR crystal.
-
Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Analysis: Compare the product spectrum to the starting material spectrum. Confirm the disappearance of the broad O-H and B-O stretches.
| Technique | Advantages | Limitations |
| NMR | Provides detailed structural and connectivity information; quantitative. | Lower sensitivity than MS; requires more sample. |
| MS | High sensitivity; provides exact molecular weight. | Provides little to no structural connectivity information on its own.[8] |
| FTIR | Fast, easy, non-destructive; good for functional group identification. | Provides limited structural information; not suitable for complex mixtures. |
| X-ray | Unambiguous, absolute structure determination.[13][14] | Requires a high-quality single crystal, which can be difficult to obtain.[15] |
X-ray Crystallography: The Gold Standard
For definitive, unambiguous proof of structure, single-crystal X-ray crystallography is unparalleled.[13][15] It provides a three-dimensional map of electron density, revealing the precise location of every atom and the exact bond lengths and angles.[13]
Causality: By diffracting X-rays, a crystal of the compound produces a unique pattern that can be mathematically resolved into a 3D structure.[15] This allows for direct visualization of the newly formed C-C bond between the two aromatic rings, leaving no doubt as to the reaction's success and the product's regiochemistry.
Experimental Protocol: Growing Crystals
-
Purification: The compound must be highly pure (>99%).
-
Solvent Selection: Choose a solvent system in which the compound is sparingly soluble.
-
Crystal Growth: The most common method is slow evaporation. Dissolve the compound in a minimal amount of a relatively volatile solvent, then place this solution inside a larger, sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the primary solvent, gradually reducing the compound's solubility and promoting the formation of ordered crystals.
-
Diffraction Analysis: Once suitable crystals are obtained, they are mounted on a goniometer and analyzed in an X-ray diffractometer.[15]
Conclusion: A Self-Validating System
By strategically combining these techniques, you create a self-validating analytical workflow. ¹⁹F NMR and LC-MS can provide rapid and confident confirmation of coupling, ideal for reaction monitoring and initial screening. For final characterization of a purified product, a full suite of NMR experiments (¹H, ¹³C, ¹⁹F) provides comprehensive structural data. This, combined with high-resolution mass spectrometry for exact mass confirmation, builds an undeniable case for your product's identity. If the compound is crystalline, X-ray analysis provides the ultimate, irrefutable proof. This rigorous, multi-technique approach ensures the scientific integrity of your work and the reliability of your valuable synthetic products.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 4. azom.com [azom.com]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. FTIR Spectrum II | McGill Chemistry Characterization Facility - McGill University [mcgill.ca]
- 10. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles [mdpi.com]
- 11. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. X-ray Diffraction Analysis of Organometallic Compounds with Catalytic Properties - Enlighten Theses [theses.gla.ac.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Navigating the Disposal of (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic Acid: A Guide for Laboratory Professionals
In the landscape of modern drug discovery and organic synthesis, arylboronic acids are indispensable reagents. Among these, (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid, with its unique electronic and structural properties, serves as a critical building block. However, beyond its synthetic utility lies the crucial responsibility of its safe handling and proper disposal. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the waste generated from this compound, ensuring laboratory safety and environmental compliance.
Understanding the Compound: Hazard Profile and Handling Precautions
This compound (CAS RN: 1190989-09-3) is a solid organic compound.[1] While specific toxicity data for this exact molecule is not extensively documented, the hazards can be inferred from its structural class—arylboronic acids—and the available safety data for similar compounds. Boronic acids, in general, are considered irritants.[2][3] Some boronic acid derivatives are classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5][6] Furthermore, boric acid is flagged for potential reproductive toxicity under certain conditions.[2][7]
Given these potential hazards, a proactive approach to safety is paramount. The following handling procedures are essential to minimize exposure and ensure a safe laboratory environment:
-
Engineering Controls : All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8]
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is mandatory and includes:
-
Eye Protection : Chemical safety goggles or a face shield are essential to protect against splashes.[4][8][9]
-
Hand Protection : Chemical-resistant gloves, such as nitrile rubber, must be worn.[4][8] Gloves should be inspected before use and disposed of properly after handling.
-
Protective Clothing : A lab coat must be worn to prevent skin contact.[4][8]
-
-
Hygiene Practices : Avoid eating, drinking, or smoking in laboratory areas.[5][9] Wash hands thoroughly after handling the compound, even if gloves were worn.[9]
The Core of Safe Disposal: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[8] Do not dispose of this compound down the drain or in regular trash. Adherence to institutional and local regulations is non-negotiable.
Table 1: Waste Categorization and Containerization
| Waste Type | Recommended Container | Labeling Requirements |
| Solid Waste (unused reagent, contaminated spatulas, weigh boats) | Securely sealed, chemically compatible container (e.g., HDPE pail) | "Hazardous Waste," "Solid Boronic Acid Waste," "this compound," and any relevant hazard pictograms.[8] |
| Liquid Waste (reaction mixtures, solutions in organic solvents) | Sealable, chemically compatible solvent waste container (e.g., glass or HDPE bottle) | "Hazardous Waste," "Liquid Boronic Acid Waste," list of all chemical components including solvents and their approximate concentrations.[8] |
| Contaminated Labware (glassware, syringes) | Puncture-resistant container for sharps; designated container for non-sharp labware | "Hazardous Waste," "Contaminated Labware," and the name of the primary contaminant. |
| Contaminated PPE (gloves, disposable lab coats) | Designated hazardous waste bag | "Hazardous Waste," "Contaminated PPE." |
Experimental Protocol: Waste Segregation and Collection
-
Designate a Waste Accumulation Area : Establish a specific, well-ventilated area within the laboratory for the temporary storage of hazardous waste containers. This area should be clearly marked.
-
Segregate Waste Streams : At the point of generation, separate different waste types into their respective, pre-labeled containers as detailed in Table 1.[8] Cross-contamination of waste streams can lead to unforeseen chemical reactions and complicates the disposal process.
-
Solid Waste Handling :
-
Carefully sweep up any solid waste using a brush and dustpan, minimizing dust generation.
-
Place the collected solid waste into the designated solid waste container.
-
-
Liquid Waste Handling :
-
Pour liquid waste carefully into the designated liquid waste container, avoiding splashes.
-
Ensure the container is not overfilled (a general rule is to fill to no more than 80% capacity).
-
-
Secure and Store : Securely close all waste containers when not in use.[7][9] Store the sealed containers in the designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][8][9][10]
The Decision Pathway for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing safety and regulatory compliance.
Caption: Disposal workflow for this compound.
The Rationale Behind the Rigor: Causality in Disposal Choices
The seemingly stringent protocols for the disposal of this compound are rooted in sound chemical safety principles:
-
Avoidance of Neutralization for Complex Boronic Acids : While the neutralization of simple boronic acids with a mild base like sodium bicarbonate may be a viable disposal method in some instances, it is not recommended for a complex, substituted arylboronic acid without explicit approval from your institution's Environmental Health and Safety (EHS) department.[8] The fluorine and methoxycarbonyl substituents can influence the reactivity of the molecule, potentially leading to unknown and hazardous side reactions during a neutralization attempt.
-
Prevention of Environmental Release : Boron compounds can have ecotoxicological effects. Improper disposal can lead to the contamination of aquatic ecosystems. Therefore, containment and disposal through a licensed hazardous waste facility are crucial to prevent environmental harm.[9][10]
-
Regulatory Compliance : The disposal of chemical waste is governed by a framework of local, state, and federal regulations.[2][11] Adherence to these regulations is a legal and ethical obligation of all researchers and institutions.
Conclusion: A Commitment to Safety and Sustainability
The responsible management of chemical waste is an integral part of the scientific process. For this compound, a conservative approach that treats all waste streams as hazardous is the most prudent course of action. By following the detailed procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues, maintain compliance with regulations, and contribute to a sustainable laboratory environment. Always remember, when in doubt, consult your institution's EHS department for guidance.
References
- 1. This compound | CAS 1190989-09-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. laballey.com [laballey.com]
- 3. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Navigating the Safe Handling of (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous handling of specialized reagents is a cornerstone of both innovative discovery and unwavering laboratory safety. This guide provides an in-depth, procedural framework for the safe handling, storage, and disposal of (3,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid, ensuring the protection of personnel and the integrity of research.
Immediate Safety and Hazard Assessment
Based on data from closely related analogues, this compound should be treated with caution. The primary hazards associated with similar compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] A constitutional isomer, (3-fluoro-5-methoxycarbonylphenyl)boronic acid, is classified as acutely toxic if swallowed. Therefore, it is prudent to handle the title compound as potentially harmful if ingested.
GHS Hazard Classifications for Analogous Compounds:
| Hazard Class | GHS Code | Common Precautionary Statement | Source |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | [4] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation | [1][2][3][4] |
| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation | [1][2][3][4] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335 | May cause respiratory irritation | [1][2][3][4] |
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent recommendation across all related boronic acid derivatives is the use of comprehensive personal protective equipment to minimize exposure.
Essential PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact which can lead to irritation. Always inspect gloves for integrity before use. |
| Body Protection | A fully fastened laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator. | Recommended when handling the powder outside of a certified chemical fume hood or if there is a risk of generating dust, to prevent respiratory tract irritation. |
All handling of this compound should ideally be conducted within a certified chemical fume hood to control airborne particles.[5] An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[5]
Step-by-Step Handling and Operational Plan
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Preparation and Weighing:
-
Work Area Preparation : Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.
-
Gather Materials : Assemble all necessary equipment (spatulas, weigh boats, glassware) within the fume hood.
-
Don PPE : Put on all required personal protective equipment before opening the container.
-
Weighing : Carefully weigh the desired amount of the solid compound. Avoid generating dust. If dust is unavoidable, a respirator is essential.
In-Use Procedures:
-
Container Management : Keep the container tightly sealed when not in use to prevent exposure to moisture and air, as boronic acids can be hygroscopic.[5]
-
Compatibility : Store and handle away from strong oxidizing agents, strong acids, and strong bases, as these are common incompatibilities for boronic acid derivatives.[6][7]
-
Good Laboratory Practices : Do not eat, drink, or smoke in the handling area.[8] Wash hands thoroughly after handling, even if gloves were worn.[1][9]
Spill Management and Emergency Procedures
Prompt and appropriate action is critical in the event of a spill.
Minor Spills (within a fume hood):
-
Containment : If a small amount of solid is spilled, use a dry clean-up method. Do not use water, as this can create a slurry and spread contamination.
-
Cleanup : Carefully sweep or vacuum the spilled material.[8] Use a vacuum cleaner equipped with a HEPA filter.
-
Collection : Place the collected material into a clearly labeled, sealable container for hazardous waste disposal.[8]
-
Decontamination : Wipe the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Major Spills or Spills Outside a Fume Hood:
-
Evacuate : Immediately evacuate the area and alert others.
-
Ventilate : If safe to do so, increase ventilation to the area.
-
Restrict Access : Prevent entry to the contaminated area.
-
Seek Assistance : Contact your institution's Environmental Health and Safety (EHS) department for guidance on cleanup.
First Aid Measures:
-
In case of eye contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][9]
-
In case of skin contact : Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][9]
-
If inhaled : Move the person to fresh air. If breathing is difficult, seek medical attention.[1][2]
-
If swallowed : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9]
Storage and Disposal Plan
Proper storage and disposal are essential for long-term safety and environmental protection.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Consider storing under an inert atmosphere, as is recommended for many boronic acid derivatives.[5][6]
-
Keep away from incompatible materials such as strong oxidizing agents.[6][7]
Disposal:
This compound and any materials contaminated with it should be treated as hazardous waste.
-
Waste Collection : Collect all waste (excess reagent, contaminated PPE, and cleaning materials) in a designated, compatible, and clearly labeled hazardous waste container.
-
Labeling : The container must be labeled as "Hazardous Waste" and include the full chemical name.
-
Disposal Protocol : Do not dispose of this chemical down the drain or in regular trash.[1] Follow your institution's and local regulations for hazardous waste disposal. Contact your EHS department for specific procedures.
Workflow Visualization
Caption: Workflow for Safe Handling of this compound.
Conclusion
By adhering to these detailed procedures, researchers can confidently and safely utilize this compound in their work. The principles of meticulous preparation, vigilant handling, and responsible disposal are paramount to fostering a culture of safety and scientific excellence in the laboratory.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
